molecular formula C13H15ClO B11963976 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol CAS No. 62586-97-4

4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

Cat. No.: B11963976
CAS No.: 62586-97-4
M. Wt: 222.71 g/mol
InChI Key: OVIMMGOKMSTAHQ-UHFFFAOYSA-N
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Description

4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is a useful research compound. Its molecular formula is C13H15ClO and its molecular weight is 222.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

62586-97-4

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

(4-chlorophenyl)-dicyclopropylmethanol

InChI

InChI=1S/C13H15ClO/c14-12-7-5-11(6-8-12)13(15,9-1-2-9)10-3-4-10/h5-10,15H,1-4H2

InChI Key

OVIMMGOKMSTAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States
Foundational & Exploratory

Chemical properties of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

[1]

Executive Summary

4-Chloro-α,α-dicyclopropylbenzyl alcohol (CAS: 62586-97-4) is a specialized tertiary alcohol intermediate used primarily in the synthesis of agrochemicals (specifically azole fungicides) and pharmaceutical pharmacophores targeting GPCR pathways. Characterized by the presence of two cyclopropyl rings attached to a benzylic carbon, this molecule exhibits unique steric and electronic properties. The "bisected" conformation of the cyclopropyl groups confers exceptional stability to the corresponding carbocation, yet simultaneously introduces specific reactivity challenges, such as acid-catalyzed cyclopropylcarbinyl rearrangements. This guide details the physicochemical profile, synthetic pathways, and critical reactivity patterns of this compound for research and development applications.

Molecular Architecture & Physicochemical Profile

The molecule consists of a central tetrahedral carbon bonded to a 4-chlorophenyl ring, a hydroxyl group, and two cyclopropyl rings. This steric crowding dictates its solubility profile and reactivity.

Physicochemical Data Table
PropertyValue / Description
CAS Number 62586-97-4
IUPAC Name (4-Chlorophenyl)(dicyclopropyl)methanol
Molecular Formula C₁₃H₁₅ClO
Molecular Weight 222.71 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/polymorph)
Solubility Insoluble in water; Soluble in DCM, THF, EtOAc, MeOH
LogP (Predicted) ~4.0 (Highly Lipophilic)
pKa (OH group) ~13.5–14.0 (Typical for tertiary benzylic alcohols)
Electronic Effect 4-Cl is deactivating (inductive); Cyclopropyls are sigma-donors

Synthetic Architecture

The synthesis of 4-Chloro-α,α-dicyclopropylbenzyl alcohol requires careful control of stoichiometry to prevent side reactions. Two primary routes are established in the field.

Route A: The Ketone Addition (Preferred)

This method offers the highest selectivity. It involves the addition of a 4-chlorophenyl Grignard or Lithium reagent to dicyclopropyl ketone. This route avoids the "double addition" issues seen in ester routes.

Route B: The Ester Double-Addition (Alternative)

This method utilizes methyl 4-chlorobenzoate and an excess of cyclopropylmagnesium bromide. While cost-effective, it often yields ketone byproducts if the quench is premature, or over-addition byproducts if not controlled.

Synthetic Workflow Diagram

SynthesisStart1Dicyclopropyl KetoneInter1Magnesium AlkoxideIntermediateStart1->Inter1 NucleophilicAdditionReagent14-Chlorophenyl-MgBr(THF/Ether)Reagent1->Inter1Product4-Chloro-α,α-dicyclopropylbenzyl alcoholInter1->Product Acidic Quench(NH4Cl)Start2Methyl 4-chlorobenzoateStart2->Inter1 DoubleAdditionReagent22.2 eq. Cyclopropyl-MgBrReagent2->Inter1

Caption: Convergent synthetic pathways. Route A (Top) is preferred for purity; Route B (Bottom) is viable for bulk synthesis.

Detailed Protocol: Route A (Ketone Approach)
  • Reagent Preparation: Generate 4-chlorophenylmagnesium bromide in anhydrous THF (1.0 M) from 4-bromochlorobenzene and Mg turnings. Iodine activation is required due to the deactivating chlorine substituent.

  • Addition: Cool the Grignard solution to 0°C. Add dicyclopropyl ketone (1.0 eq) dropwise over 30 minutes.

  • Reflux: Warm to room temperature, then reflux gently for 2 hours to overcome the steric hindrance of the two cyclopropyl groups.

  • Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl. Critical: Do not use strong mineral acids (HCl) for quenching, as this triggers rearrangement (see Section 3).

  • Purification: Extract with EtOAc. Silica gel chromatography (Hexane/EtOAc 9:1) yields the pure alcohol.

Chemical Reactivity & Mechanistic Insights

The reactivity of this molecule is dominated by the cyclopropylcarbinyl motif. As a Senior Application Scientist, it is crucial to understand that this alcohol does not behave like a standard tertiary alcohol.

The "Bisected" Carbocation Stability

When the hydroxyl group is protonated and leaves (under acidic conditions), it forms a tertiary carbocation.

  • Mechanism: The cyclopropyl rings adopt a "bisected" conformation where the C-C sigma bonds of the ring align parallel to the empty p-orbital of the cation.

  • Effect: This provides immense stabilization (sigma-conjugation), making the cation relatively easy to form.

  • Consequence: The alcohol is highly sensitive to acid. Even weak acids can catalyze the formation of the cation, leading to S_N1 substitution or elimination.

Rearrangement Risks (Cyclopropylcarbinyl Rearrangement)

Under strong acidic conditions or high heat, the kinetic stability of the cyclopropyl ring is compromised.

  • Pathway: The carbocation can rearrange to a cyclobutyl (ring expansion) or homoallylic system (ring opening).

  • Prevention: Maintain neutral or basic conditions during storage. If transforming the -OH group (e.g., to a chloride), use neutral reagents like SOCl₂ with pyridine, or Appel reaction conditions (PPh₃/CCl₄), rather than HCl.

Dehydration to Dienes

Dehydration does not yield a simple alkene easily because of the strain in forming a double bond exocyclic to a cyclopropane ring. Instead, ring opening often accompanies dehydration, leading to conjugated dienes.

Reactivity Pathway Diagram

ReactivityAlcohol4-Chloro-α,α-dicyclopropylbenzyl alcoholCationStabilized Carbenium Ion(Bisected Conformation)Alcohol->Cation H+ / Lewis AcidRearrangeHomoallylic/CyclobutylRearrangement ProductsCation->Rearrange Strong Acid / Heat(Ring Opening)SubstTertiary Chloride(Retained Structure)Cation->Subst Cl- (Kinetic Control)

Caption: Acid-mediated pathways. The central cation is the branching point between substitution and destructive rearrangement.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable to oxidation but sensitive to trace acids which may cause polymerization or rearrangement over time.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis to avoid inhalation of Grignard solvents or chlorobenzene derivatives.

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol (CAS 62586-97-4).Link

  • Rubottom, G. M., & Kim, C. (1977). Preparation of 1,1-dicyclopropyl-1-substituted methanols and their conversion to dienes. Journal of Organic Chemistry, 42(16). (Describes the synthesis and dehydration behavior of dicyclopropyl carbinols). Link

  • PubChem. Compound Summary: 4-Chloro-alpha,alpha-dicyclopropylbenzenemethanol. National Library of Medicine. Link

  • BenchChem. Application Notes: Reaction of Cyclopropylmagnesium Bromide with Ketones.[1] (General protocol for cyclopropyl Grignard additions). Link

Solubility Profiling of 4-Chloro-alpha,alpha-dicyclopropylbenzyl Alcohol: A Technical Guide for Process Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The precise solubility profile of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol (also known as (4-chlorophenyl)dicyclopropylmethanol) is a critical quality attribute (CQA) in the development of pharmaceutical intermediates and agrochemical actives.[1] As a tertiary alcohol featuring a lipophilic p-chlorophenyl ring and two sterically significant cyclopropyl groups, this compound exhibits a complex solubility behavior that defies simple "like-dissolves-like" heuristics.[1]

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this specific intermediate. Unlike generic benzyl alcohols, the dual cyclopropyl substitution introduces unique steric strain and lipophilicity, necessitating a rigorous thermodynamic approach for solvent selection in purification and crystallization processes.[1]

Structural Analysis & Theoretical Solubility Profile

Physicochemical Characteristics

The solubility behavior of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is governed by the competition between its hydrophobic domains and its single hydrogen-bonding motif.[1]

  • Hydrophobic Domain: The p-chlorophenyl moiety and the two cyclopropyl rings contribute significantly to the molecule's lipophilicity.[1] The cyclopropyl groups, while aliphatic, possess unique electronic properties (high s-character in C-C bonds) that can enhance interaction with

    
    -systems in aromatic solvents.[1]
    
  • Hydrophilic Domain: The tertiary hydroxyl (-OH) group is the sole hydrogen-bond donor (HBD) and acceptor (HBA).[1] However, the steric bulk of the two adjacent cyclopropyl rings shields this hydroxyl group, potentially reducing its efficacy in forming stable hydrogen-bond networks with protic solvents like water or lower alcohols.[1]

Predicted Solvent Affinity (Hansen Solubility Parameters)

Based on group contribution methods, we can categorize the theoretical affinity of the compound for standard organic solvents.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent dispersion interactions with the chlorophenyl ring; minimal steric penalty.[1]
Polar Aprotic THF, Ethyl Acetate (EtOAc)High Strong dipole-dipole interactions; THF oxygen accepts H-bond from the sterically hindered hydroxyl.[1]
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderate Soluble, but limited by the hydrophobic bulk of the cyclopropyl/aryl groups.[1] Solubility increases significantly with temperature (

).[1]
Aromatic Toluene, XyleneModerate-High

stacking interactions with the chlorophenyl ring.[1]
Alkanes n-Hexane, n-HeptaneLow The polar hydroxyl group is energetically unfavorable in pure non-polar environments, despite the lipophilic scaffold.[1]
Water WaterInsoluble Hydrophobic effect dominates; insufficient H-bonding to overcome the lattice energy.[1]

Experimental Protocol: Solubility Determination

Since specific mole-fraction data for this intermediate is often proprietary or batch-dependent, the Laser Monitoring Observation Technique is the gold standard for generating precise solubility curves (


 vs. 

).[1] This dynamic method is superior to the static shake-flask method for generating continuous polythermal curves required for crystallization design.[1]
Materials & Setup
  • Apparatus: Jacketed glass vessel (50 mL) with a programmable thermostat (accuracy

    
     K).
    
  • Agitation: Precision overhead stirrer (constant rate, e.g., 400 rpm) to ensure hydrodynamic stability.

  • Detection: Laser transmissometer or turbidity probe.[1]

Step-by-Step Workflow
  • Preparation: Weigh a precise mass (

    
    ) of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the pure solvent (e.g., MeOH, EtOH, or Toluene).[1]
    
  • Dissolution (Heating): Heat the mixture at a constant rate (e.g., 0.5 K/min) until the laser transmittance reaches 100% (clear solution). Record this temperature as

    
    .
    
  • Recrystallization (Cooling): Cool the solution at a controlled rate. Record the temperature at which the first crystal nuclei appear (transmittance drop) as the metastable limit (MSZW).[1]

  • Equilibrium Verification: To determine the thermodynamic solubility, repeat the heating cycle with incrementally added solute or solvent to bracket the saturation temperature (

    
    ).[1]
    
  • Replication: Repeat for mole fractions ranging from

    
     to 
    
    
    
    across the temperature range of 278.15 K to 323.15 K.
Experimental Workflow Diagram

SolubilityProtocol Start Start: Define Solute/Solvent System Weigh Gravimetric Preparation (Mass ±0.0001g) Start->Weigh Heat Dynamic Heating (Rate: 0.5 K/min) Weigh->Heat Detect Laser Transmittance Monitoring Heat->Detect Detect->Heat Transmittance < 100% Record Record T_sat (100% Transmittance) Detect->Record Transmittance = 100% Model Thermodynamic Modeling (Apelblat/Van't Hoff) Record->Model

Figure 1: Workflow for the dynamic laser monitoring determination of solubility.

Thermodynamic Modeling & Data Correlation

To utilize the experimental data for process simulation, the solubility points (


) must be correlated using thermodynamic models.[1] For 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol, the Modified Apelblat Equation  is typically the most accurate due to its ability to account for the temperature dependence of the enthalpy of solution.[1]
Modified Apelblat Equation

[1]
  • 
    : Mole fraction of the solute.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
h (Buchowski-Ksiazczak) Equation

Useful for understanding the non-ideality of the solution:


[1]
  • 
    : Melting point of the pure solute (approx. 57–60 °C for similar intermediates, typically determined via DSC).[1]
    
  • 
    : Model parameters reflecting the association of molecules in solution.[1]
    

Process Application: Crystallization Design[1]

Understanding the solubility profile allows for the design of robust isolation strategies.[1]

Cooling Crystallization[1]
  • Solvent Choice: Ethanol or Isopropanol .[1]

  • Rationale: These solvents typically show a steep solubility curve (

    
    ) for benzyl alcohols.[1] This allows for high recovery yields upon cooling from 50°C to 0°C.[1]
    
  • Risk: The steric bulk of the cyclopropyl groups may retard crystal growth kinetics.[1] Seeding at the metastable limit is recommended.[1]

Anti-Solvent Crystallization[1]
  • System: THF (Solvent) + Water (Anti-solvent) .[1]

  • Rationale: The compound is highly soluble in THF but insoluble in water.[1]

  • Protocol: Dissolve the crude intermediate in THF. Slowly dose water to induce supersaturation.[1]

  • Benefit: This method is effective for purging polar impurities that might co-crystallize in single-solvent cooling systems.[1]

Solvent Selection Logic

SolventSelection Input Crude 4-Chloro-alpha,alpha- dicyclopropylbenzyl alcohol SolubilityCheck Check Solubility Profile Input->SolubilityCheck HighSol High Solubility (DCM, THF, EtOAc) SolubilityCheck->HighSol ModSol Temp-Dependent Solubility (MeOH, EtOH, Toluene) SolubilityCheck->ModSol LowSol Low Solubility (Water, Hexane) SolubilityCheck->LowSol Process1 Use for Reaction Medium or Anti-Solvent Primary HighSol->Process1 Process2 Ideal for Cooling Crystallization ModSol->Process2 Process3 Use as Anti-Solvent to Induce Precipitation LowSol->Process3

Figure 2: Decision matrix for solvent selection based on solubility tiers.[1]

References

  • BenchChem. (n.d.).[1] (4-Chlorophenyl)dicyclopropylmethanol (CAS 62586-97-4) Product Information.[1][2] Retrieved from [1]

  • Mullens, P. (2023).[1] Synthesis and Applications of Lithium, Sodium and Potassium Organometallics in Continuous Flow. Dissertation, LMU München. Retrieved from [1]

  • PubChem. (n.d.).[1] 4-chloro-alpha,alpha-dicyclopropylbenzenemethanol (Compound).[1][3] Retrieved from [1]

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (Cited for Thermodynamic Modeling Protocol).[1]

Sources

Thermodynamic Stability of Dicyclopropylbenzyl Alcohol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dicyclopropylbenzyl alcohol derivatives represent a unique intersection of high potential energy (due to ring strain) and exceptional cationic stability (due to


-conjugation). In drug discovery, these moieties are increasingly valued as "molecular stiffeners" that resist oxidative metabolism (CYP450) while imparting significant lipophilicity.

However, their thermodynamic profile is paradoxical: while the cyclopropyl group confers metabolic stability, the chemical stability of the parent alcohol is precarious. The


-dicyclopropyl carbinyl system is prone to rapid, acid-catalyzed dehydration and skeletal rearrangement.[1] This guide provides the mechanistic understanding and experimental protocols necessary to synthesize, handle, and stabilize these high-value intermediates.

Part 1: Structural Dynamics & Thermodynamic Landscape[1]

The Energy Balance: Strain vs. Conjugation

The thermodynamic behavior of dicyclopropylbenzyl alcohol is governed by two opposing forces:

  • Baeyer Strain (Destabilizing): Each cyclopropyl ring contributes approximately 27.5 kcal/mol of ring strain energy. With two rings, the molecule effectively stores ~55 kcal/mol of potential energy, acting as a "spring-loaded" system.

  • Bisected Conformation (Stabilizing): The cyclopropyl group is an exceptional electron donor. The bent C-C bonds (Walsh orbitals) possess significant p-character.[1] When the ring adopts a "bisected" conformation relative to the benzylic center, these orbitals overlap effectively with the empty p-orbital of a developing carbocation.

Key Insight: In a standard benzyl cation, resonance stabilization comes from the phenyl ring. In the dicyclopropyl variant, the two cyclopropyl groups provide stabilization energy that exceeds that of a phenyl group, making the corresponding carbocation one of the most stable organic cations known.

The "Stability Paradox"

Because the resulting carbocation is so stable, the activation energy (


) for the loss of the hydroxyl group (dehydration or solvolysis) is remarkably low.
  • Thermodynamic Consequence: The neutral alcohol is thermodynamically unstable relative to its dehydration products (alkenes) or rearrangement isomers (homoallylic alcohols) in the presence of any Brønsted or Lewis acid.

Part 2: The Mechanism of Instability (Rearrangement Cascade)

The primary failure mode for these derivatives is the Cyclopropylcarbinyl Rearrangement Cascade . This pathway is non-reversible and leads to the destruction of the pharmacophore.

The Mechanism[2][3][4][5]
  • Protonation: The hydroxyl oxygen accepts a proton (from trace acid in solvent or silica gel).

  • Ionization: Water leaves, generating the Dicyclopropylbenzyl Cation .

  • Rearrangement: To relieve ring strain, one cyclopropyl ring opens, shifting the cation to a homoallylic position or forming a cyclobutyl system (Bicyclobutonium transition state).

RearrangementCascade cluster_0 Phase 1: Activation cluster_1 Phase 2: The Danger Zone cluster_2 Phase 3: Strain Release Alcohol Dicyclopropylbenzyl Alcohol (Neutral) Protonated Protonated Species (ROH2+) Alcohol->Protonated + H+ Cation Dicyclopropyl Carbinyl Cation (Super-Stable Intermediate) Protonated->Cation - H2O (Fast) Cation->Cation Walsh Orbital Overlap Homoallyl Homoallylic Isomer Cation->Homoallyl Ring Opening (Strain Release) Diene Conjugated Diene (Dehydrated) Cation->Diene Elimination

Figure 1: The acid-catalyzed decomposition pathway. Note that the stability of the cation accelerates the loss of water (Phase 1 to 2), while ring strain drives the irreversible rearrangement (Phase 2 to 3).

Part 3: Experimental Protocols for Stability

To work with these derivatives, researchers must abandon standard "robust" organic chemistry protocols in favor of "acid-phobic" workflows.[1]

Protocol: Acid-Free Structural Validation (NMR)

Standard chloroform (


) naturally forms HCl upon exposure to light/air.[1] This trace acid is sufficient to decompose dicyclopropylbenzyl alcohols during the NMR acquisition time.

Reagents:

  • Benzene-

    
     (
    
    
    
    ) or Acetone-
    
    
    .[1]
  • Neutral Alumina (Grade I).

  • Solid Potassium Carbonate (

    
    ).
    

Workflow:

  • Solvent Prep: If using

    
     is unavoidable, pass the solvent through a short plug of basic alumina immediately before use. Alternatively, store 
    
    
    
    over solid anhydrous
    
    
    .
  • Sample Prep: Dissolve the alcohol in

    
     (preferred).
    
  • Acquisition: Run scan immediately.

  • Diagnostic: Watch for the disappearance of the sharp singlet (benzylic OH) and the emergence of multiplet signals in the alkene region (5.0–6.0 ppm), which indicates ring opening.

Protocol: Thermodynamic Stability Assessment (DSC)

Differential Scanning Calorimetry (DSC) is critical to determine the thermal ceiling before ring opening occurs.

Parameters:

  • Instrument: Standard DSC (e.g., TA Instruments Q2000).[1]

  • Pan: Hermetically sealed aluminum pan (to prevent early evaporation of dehydration products).

  • Ramp: 5°C/min from 25°C to 250°C.[1]

  • Atmosphere: Nitrogen (50 mL/min).[1]

Interpretation:

Signal Type Temperature Range Physical Event
Endotherm (Sharp) 40–80°C (Derivative dependent) Melting Point (Solid-Liquid transition)

| Exotherm (Broad) | >120°C | Ring Opening/Polymerization. This is the "Danger Temperature" (


).[1] |

Safety Note: A sharp exotherm with high enthalpy (


 J/g) indicates a potential thermal runaway hazard due to rapid release of ring strain energy.

Part 4: Synthetic Mitigation Strategies

When designing drugs containing this moiety, "steric armor" and electronic tuning can prevent decomposition.

Electronic Deactivation

The instability is driven by the electron-rich nature of the cyclopropyl group stabilizing the cation.

  • Strategy: Append electron-withdrawing groups (EWGs) to the phenyl ring (e.g.,

    
    , 
    
    
    
    ).[1]
  • Mechanism: EWGs destabilize the benzylic cation, raising the activation energy for the initial loss of water (

    
     decreases).
    
The "Basic" Workup Rule

Never subject dicyclopropylbenzyl alcohols to acidic aqueous washes (e.g., 1N HCl) or silica gel chromatography without modification.

Modified Purification Protocol:

  • Quench: Quench reactions with Saturated

    
     (mildly acidic) only at 
    
    
    
    , or preferably with Sat.
    
    
    .
  • Column Additive: Pre-treat silica gel with 1% Triethylamine (

    
    ) in hexanes. This neutralizes acidic sites on the silica surface.
    
  • Eluent: Maintain 0.5%

    
     in the mobile phase during chromatography.
    

References

  • Olah, G. A., et al. (2011). Stable Carbocation Chemistry. Wiley-Interscience.[1] (Foundational text on the stability of cyclopropylcarbinyl cations).

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society.[2][3][4] Link

  • Wiberg, K. B. (1996). "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition. (Source for ring strain energy data).[5][6][7]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[8][9] Journal of Medicinal Chemistry. Link

  • Li, Q. H., et al. (2023).[10] "Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation."[1][10][11] Science Advances. Link

Sources

Strategic Utilization of 4-Chloro-alpha,alpha-dicyclopropylbenzyl Alcohol in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol (CAS: 62586-97-4), systematically known as (4-chlorophenyl)dicyclopropylmethanol, is a highly specialized tertiary alcohol utilized as a critical building block in modern medicinal chemistry[1]. As drug discovery increasingly pivots toward sp3-rich, conformationally restricted scaffolds to improve clinical success rates, the dicyclopropylmethyl moiety has emerged as a premier bioisostere[2]. This technical guide dissects the physicochemical properties, structural rationale, and synthetic methodologies surrounding this intermediate, providing drug development professionals with a self-validating framework for its incorporation into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Rationale

The pharmacological value of 4-chloro-alpha,alpha-dicyclopropylbenzyl alcohol lies in its unique tripartite structure, which imparts distinct physicochemical advantages to downstream APIs.

Table 1: Core Physicochemical Properties [1]

Property Value Implication for Drug Design
Molecular Formula C13H15ClO Provides an optimal balance of lipophilic and steric bulk.
Molecular Weight 222.71 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
XLogP 4.00 High lipophilicity, ideal for crossing the blood-brain barrier (BBB) or cell membranes.

| Topological Polar Surface Area (TPSA) | 20.20 Ų | Minimal polar surface area ensures excellent membrane permeability. |

Mechanistic Rationale (E-E-A-T)

The structural components of this intermediate are not arbitrary; they are strategically selected to overcome common pharmacokinetic liabilities[2]:

  • gem-Dicyclopropyl Group : Replaces traditional isopropyl or tert-butyl groups. The high ring strain and rigid 3D geometry lock the molecule into specific bioactive conformations, reducing entropic penalties upon target binding. Furthermore, the absence of benzylic/allylic protons on the cyclopropyl rings significantly enhances metabolic stability against CYP450-mediated oxidation[2].

  • 4-Chlorophenyl Motif : The para-chloro substitution serves a dual purpose. Electronically, it enables favorable halogen-bonding interactions within target protein pockets. Metabolically, it acts as a steric and electronic shield, effectively blocking the highly vulnerable para-position from Phase I hydroxylation[1].

  • Tertiary Hydroxyl : Acts as the primary synthetic handle. It can be activated for SN1/SN2 displacements, converted to an amine (yielding dicyclopropylmethanamine derivatives), or utilized in etherification[2][3].

Pharmacophore Core 4-Chloro-alpha,alpha- dicyclopropylbenzyl alcohol (CAS: 62586-97-4) Sub1 4-Chlorophenyl Group • Halogen Bonding • Blocks CYP450 Oxidation Core->Sub1 Sub2 gem-Dicyclopropyl Group • sp3-rich 3D Geometry • High Metabolic Stability Core->Sub2 Sub3 Tertiary Hydroxyl • SN1/SN2 Synthetic Handle • Hydrogen Bond Acceptor Core->Sub3

Caption: Structural rationale for the pharmacological utility of the intermediate.

Advanced Synthetic Methodologies: Batch vs. Continuous Flow

The synthesis of highly sterically hindered tertiary alcohols is notoriously challenging. Traditional batch Grignard additions often suffer from competitive enolization or reduction of the ketone precursor due to the severe steric bulk of the dicyclopropyl ketone[3].

Recent advancements have demonstrated that continuous flow chemistry, utilizing organosodium or organolithium reagents, drastically improves yields[4]. By employing a T-mixer and precisely controlled residence times, the highly reactive organometallic species undergoes rapid nucleophilic addition before side reactions can occur[4].

Table 2: Comparison of Synthetic Modalities for Dicyclopropylbenzyl Alcohols [4]

Parameter Traditional Batch (Grignard) Continuous Flow (Organosodium/Lithium)
Reagent 4-Chlorophenylmagnesium bromide 4-Chlorophenyllithium / sodium
Temperature 0°C to Room Temperature -20°C to 25°C
Reaction Time 2 - 4 Hours < 2 Minutes (Residence Time)
Yield 60 - 75% > 85%

| Primary Impurity | Unreacted Ketone, Enolization products | Minimal (Suppressed by fast kinetics) |

Self-Validating Experimental Protocol: Batch Synthesis

For laboratories without continuous flow infrastructure, a highly optimized, self-validating batch protocol using Grignard chemistry is detailed below.

Causality & IPCs : The choice of anhydrous Tetrahydrofuran (THF) over diethyl ether is dictated by THF's superior ability to solvate and stabilize the Grignard reagent's monomeric form via oxygen lone-pair donation. This accelerates the nucleophilic attack on the sterically hindered dicyclopropyl ketone. The protocol incorporates a mandatory GC-MS In-Process Control (IPC) step to ensure the reaction is only quenched once the starting material is fully consumed, preventing complex downstream purification bottlenecks.

Step-by-Step Methodology:
  • System Preparation : Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel under a continuous Argon atmosphere. (Causality: Atmospheric moisture strictly quenches the Grignard reagent, prematurely forming 4-chlorobenzene).

  • Reagent Solvation : Dissolve 1.0 equivalent of dicyclopropyl ketone in anhydrous THF (0.5 M concentration). Cool the reaction vessel to 0°C using an ice-water bath.

  • Nucleophilic Addition : Dropwise, add 1.2 equivalents of 4-chlorophenylmagnesium bromide (1.0 M in THF) via the addition funnel over 30 minutes. (Causality: Slow addition at 0°C manages the exothermic reaction and minimizes competitive enolization of the ketone).

  • Thermal Maturation : Remove the ice bath and allow the reaction to warm to 25°C. Stir for 2 hours.

  • In-Process Control (IPC) : Extract a 0.1 mL aliquot, quench with 0.5 mL of saturated aqueous NH4Cl, extract with ethyl acetate, and analyze via GC-MS. (Validation Check: Proceed to step 6 ONLY if the dicyclopropyl ketone peak is <1% relative to the product peak at m/z 222).

  • Quenching & Workup : Cool the vessel back to 0°C. Slowly quench the reaction by adding saturated aqueous NH4Cl until pH 7 is reached. (Causality: NH4Cl is a mild proton source that hydrolyzes the magnesium alkoxide without causing acid-catalyzed dehydration of the newly formed tertiary alcohol).

  • Isolation : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-chloro-alpha,alpha-dicyclopropylbenzyl alcohol.

Workflow R1 4-Chlorophenyl- magnesium bromide Mix Nucleophilic Addition (THF, 0°C) R1->Mix R2 Dicyclopropyl Ketone R2->Mix IPC In-Process Control (GC-MS / TLC) Mix->IPC Monitor Conversion IPC->Mix If Incomplete Quench Aqueous Quench (NH4Cl, pH 7) IPC->Quench If >99% Consumed Product Target Alcohol (>85% Yield) Quench->Product

Caption: Self-validating synthetic workflow with integrated in-process controls.

Conclusion

4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol represents a masterclass in rational intermediate design. By combining the metabolic shielding of a para-chlorophenyl ring with the sp3-rich rigidity of gem-dicyclopropyl groups, it provides medicinal chemists with a robust scaffold for developing next-generation therapeutics. Whether synthesized via traditional batch Grignard additions or state-of-the-art continuous flow organometallics, rigorous adherence to mechanistic principles and in-process controls ensures high-fidelity integration into complex API pipelines.

References

  • The Journal of Organic Chemistry . "Volume 42 No.16 (August 05 1977)". ACS Publications. [Link]

  • MolForge . "4-Chloro-alpha,alpha-dicyclopropylbenzenemethanol (CID 44096) - Molecular Properties & Analysis". molforge.ai. [Link]

  • Weidmann, N. "Synthesis and Applications of Lithium, Sodium and Potassium Organometallics in Continuous Flow". LMU München (2023).[Link]

Sources

Methodological & Application

Application Note: Using 4-Chloro-α,α-dicyclopropylbenzyl alcohol in Next-Gen NNRTI Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). It details the synthesis, quality control, and application of 4-Chloro-α,α-dicyclopropylbenzyl alcohol (referred to herein as Intermediate-077 ) as a critical hydrophobic pharmacophore precursor.

Abstract & Therapeutic Context

The emergence of drug-resistant HIV-1 strains, particularly those carrying the K103N and Y181C mutations in Reverse Transcriptase (RT), necessitates the development of NNRTIs with flexible, high-affinity hydrophobic cores.

4-Chloro-α,α-dicyclopropylbenzyl alcohol serves as a specialized intermediate for introducing a dicyclopropyl-methyl moiety into the NNRTI scaffold. Unlike rigid phenyl or tert-butyl groups found in first-generation NNRTIs (e.g., Nevirapine), the gem-dicyclopropyl group offers unique "butterfly-like" conformational flexibility. This allows the inhibitor to:

  • Maximize Van der Waals contacts within the hydrophobic non-nucleoside binding pocket (NNBP), specifically interacting with Val106, Pro236, and Leu100.

  • Retain potency against K103N mutants by accommodating the steric clash introduced by the asparagine residue.

Chemical Profile

PropertySpecification
Chemical Name 4-Chloro-α,α-dicyclopropylbenzyl alcohol
Molecular Formula C₁₃H₁₅ClO
Molecular Weight 222.71 g/mol
Appearance White to off-white crystalline solid
Melting Point 70–72 °C
Solubility Soluble in DCM, THF, Ethanol; Insoluble in Water
Key Pharmacophore gem-Dicyclopropyl "Wing" (Hydrophobic Anchor)

Protocol A: Synthesis of Intermediate-077

Objective: High-yield preparation of 4-Chloro-α,α-dicyclopropylbenzyl alcohol via Grignard addition.

Reaction Scheme

The synthesis involves the nucleophilic addition of 4-chlorophenylmagnesium bromide to dicyclopropyl ketone.

SynthesisPath SM1 4-Bromochlorobenzene (Start) Grignard Grignard Reagent (In Situ) SM1->Grignard Mg, THF Reflux, 1h SM2 Dicyclopropyl Ketone (Electrophile) Inter Mg-Alkoxide Complex Grignard->Inter + SM2 0°C to RT Product 4-Chloro-α,α-dicyclopropyl benzyl alcohol Inter->Product NH4Cl (aq) Quench

Figure 1: Synthetic pathway for Intermediate-077 via Grignard addition.

Step-by-Step Methodology

Reagents:

  • 4-Bromochlorobenzene (1.0 eq)

  • Magnesium turnings (1.1 eq, iodine activated)

  • Dicyclopropyl ketone (1.05 eq)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)

Procedure:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, add Mg turnings and cover with minimal THF. Add a crystal of I₂ to activate.

    • Add 10% of the 4-bromochlorobenzene solution. Heat gently until the reaction initiates (color change/exotherm).

    • Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Stir for 1 hour at 60°C.

  • Addition:

    • Cool the Grignard solution to 0°C using an ice/salt bath.

    • Add Dicyclopropyl ketone (diluted in THF) dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Work-up:

    • Cool back to 0°C. Quench slowly with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to yield white crystals.

Protocol B: Downstream Application (NNRTI Coupling)

Objective: Converting the alcohol into a reactive electrophile for attachment to the NNRTI core (e.g., Quinazolinone or DAPY scaffold).

Note: Tertiary alcohols are sterically hindered. Direct substitution is difficult. The standard route involves conversion to the tertiary chloride or elimination-addition sequences.

Conversion to Tertiary Chloride (Active Electrophile)
  • Reagents: Intermediate-077 (1.0 eq), Thionyl Chloride (SOCl₂) or Oxalyl Chloride, DCM.

  • Procedure:

    • Dissolve Intermediate-077 in anhydrous DCM at 0°C.

    • Add SOCl₂ (1.2 eq) dropwise. Add a catalytic amount of DMF.

    • Stir at RT for 2 hours. Monitor by TLC (Alcohol spot disappears).

    • Evaporate solvent/excess reagent strictly in vacuo (do not wash with water to avoid hydrolysis).

    • Result: 4-Chloro-α,α-dicyclopropylbenzyl chloride.

Coupling to NNRTI Core (N-Alkylation)
  • Core: 6-Chloro-3,4-dihydroquinazolin-2(1H)-one (or similar).[1]

  • Conditions: NaH (base), DMF, 60°C.

  • Mechanism: The deprotonated amide nitrogen attacks the tertiary chloride (Sɴ1/Sɴ2 borderline mechanism due to steric bulk and carbocation stability).

Mechanism of Action: The "Hydrophobic Anchor"

The efficacy of NNRTIs derived from Intermediate-077 relies on the specific interaction of the dicyclopropyl group within the HIV-1 RT enzyme.

BindingMode Val106 Val106 (Hydrophobic) Leu100 Leu100 (Gatekeeper) K103N Lys103 -> Asn (Resistance Site) Drug NNRTI Core DCP Dicyclopropyl Moiety Drug->DCP Covalent Link DCP->Val106 Van der Waals Packing DCP->Leu100 Pi-Alkyl / Hydrophobic DCP->K103N Steric Evasion (Flexible Fit)

Figure 2: Interaction map of the dicyclopropyl moiety within the NNRTI binding pocket, highlighting evasion of K103N resistance.

Mechanistic Insight: The gem-dicyclopropyl group creates a bulky yet adaptable hydrophobic shield. When the K103N mutation occurs, the binding pocket shape changes. Rigid groups (like simple phenyls) clash with the mutated Asn103. However, the dicyclopropyl group can rotate slightly ("butterfly motion"), maintaining contact with Val106 and Leu100 without being dislodged by the mutation.

Quality Control & Validation

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O gradient)> 98.0% Area
Identity ¹H-NMR (400 MHz, CDCl₃)Cyclopropyl multiplets: δ 0.3–0.7 ppm (8H)Benzylic -OH: Singlet (exchangeable)Aromatic: δ 7.2–7.5 ppm (4H)
Water Content Karl Fischer< 0.5%
Residual Solvents GC-HeadspaceTHF < 720 ppm, Hexane < 290 ppm

Self-Validating Check:

  • NMR Diagnostic: The cyclopropyl protons are highly shielded. If the integration in the 0.3–0.7 ppm region is not exactly 8H relative to the aromatic 4H, the Grignard addition may have failed or stopped at the ketone stage (mono-addition is impossible here, but starting material contamination is possible).

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye). Potential CNS depressant if inhaled (characteristic of benzyl alcohols).

  • Handling: Use in a fume hood. Wear nitrile gloves.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Hygroscopic.

References

  • National Cancer Institute (NCI). AIDS-076077 (NSC 62586-97-4) Entry. NCI/DTP Open Chemical Repository. [Link]

  • Tucker, T. J., et al. (1994). Synthesis and HIV-1 Reverse Transcriptase Inhibition of Quinazolinones. Journal of Medicinal Chemistry. [Link]

  • De Clercq, E. (2001). Non-nucleoside reverse transcriptase inhibitors (NNRTIs): Past, present, and future. Chemistry & Biodiversity. [Link]

  • Das, K., et al. (2004). Roles of conformational and structural flexibility in the drug resistance of HIV-1 reverse transcriptase. Nature Structural & Molecular Biology. [Link]

Sources

Application Note: High-Efficiency Cyclopropanation of 4-Chlorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The cyclopropanation of 4-chlorobenzophenone derivatives is a critical transformation in medicinal chemistry, often employed to introduce a gem-dimethyl bioisostere or to rigidify the diaryl scaffold into a spiro-cyclopropane system. This modification significantly alters the metabolic profile (blocking benzylic oxidation) and the vector orientation of the pharmacophore.

However, direct cyclopropanation of the ketone carbonyl is not chemically feasible in a single step. The transformation requires a strategic choice between two primary pathways depending on the desired "derivative" outcome:

  • Route A (Spiro-Cyclopropanation): Conversion of the ketone to a 1,1-diarylalkene followed by Simmons-Smith cyclopropanation. This is the standard route for replacing the

    
     with a cyclopropane ring.
    
  • Route B (Michael Acceptor Cyclopropanation): Conversion of the ketone to a chalcone (enone) followed by Corey-Chaykovsky reaction. This yields an acyl-cyclopropane.[1]

Technical Challenge: The 4-chlorobenzophenone core presents specific challenges. The electron-withdrawing nature of the chlorine atom (


) reduces the nucleophilicity of the intermediate alkene, making standard Simmons-Smith conditions (

) sluggish. Furthermore, the steric bulk of two aryl rings hinders the approach of the carbenoid.

Recommendation: This guide prioritizes the Furukawa Modification (Diethylzinc/Diiodomethane) for Route A, as it generates a homogeneous, highly electrophilic carbenoid capable of overcoming the electronic deactivation of the 4-chlorophenyl ring.

Decision Framework & Pathway Logic

The following decision tree illustrates the selection of the optimal protocol based on the target derivative.

Cyclopropanation_Strategy Start Starting Material: 4-Chlorobenzophenone Target_Spiro Target: Spiro-Cyclopropane (Gem-diaryl) Start->Target_Spiro Bioisostere Design Target_Acyl Target: Acyl-Cyclopropane (Chalcone derivative) Start->Target_Acyl Scaffold Extension Step_Wittig Step 1: Methylenation (Wittig/Tebbe) Target_Spiro->Step_Wittig Step_Aldol Step 1: Aldol Condensation (forming Enone) Target_Acyl->Step_Aldol Inter_Alkene Intermediate: 1-Chloro-4-(1-phenylvinyl)benzene Step_Wittig->Inter_Alkene Inter_Enone Intermediate: 4-Chlorochalcone Step_Aldol->Inter_Enone Rxn_Simmons Protocol A: Simmons-Smith (Furukawa Mod: Et2Zn + CH2I2) Inter_Alkene->Rxn_Simmons Carbenoid Insertion Rxn_Corey Protocol B: Corey-Chaykovsky (Sulfur Ylide) Inter_Enone->Rxn_Corey Methylene Transfer Product_A Product: 1-(4-chlorophenyl)-1-phenylcyclopropane Rxn_Simmons->Product_A Product_B Product: (2-phenylcyclopropyl)(4-chlorophenyl)methanone Rxn_Corey->Product_B

Caption: Decision matrix for selecting the appropriate cyclopropanation route based on the desired structural outcome.

Protocol A: Furukawa-Modified Simmons-Smith Reaction

Target: 1-(4-chlorophenyl)-1-phenylcyclopropane Mechanism: Concerted syn-addition of an organozinc carbenoid.

Rationale

The classic Simmons-Smith uses a Zinc-Copper couple (


) which is heterogeneous and often suffers from variable induction periods. For 1,1-diarylalkenes, which are sterically crowded and less nucleophilic due to the 4-chloro substituent, the Furukawa modification  using Diethylzinc (

) is superior because:
  • Homogeneity: The reagent is soluble in organic solvents, ensuring consistent kinetics.

  • Reactivity: The ethyl(iodomethyl)zinc species is more electrophilic than the classic carbenoid.

Pre-Requisite: Alkene Synthesis (Wittig)

Note: The cyclopropanation must be performed on the alkene, not the ketone.

  • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under

    
    .
    
  • Add KOtBu (1.2 equiv) at 0°C. Stir for 30 min (solution turns bright yellow).

  • Add 4-chlorobenzophenone (1.0 equiv) in THF.

  • Reflux for 4–6 hours.

  • Workup (Hexane extraction) to remove triphenylphosphine oxide. Isolate the 1,1-diarylethylene .

Cyclopropanation Protocol

Safety Critical: Diethylzinc (


) is pyrophoric .[2][3] It ignites spontaneously in air. All transfers must use cannula techniques or gas-tight syringes under a strict Argon/Nitrogen atmosphere.
ReagentEquivalentsRole
1,1-Diarylethylene 1.0Substrate
Diethylzinc (

)
2.5Carbenoid Precursor
Diiodomethane (

)
2.5Methylene Source
Dichloromethane (DCM) Solvent (0.2 M)Non-coordinating solvent

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Solvent & Substrate: Charge the flask with the 1,1-diarylethylene (from Pre-requisite) and anhydrous DCM. Cool the solution to 0°C (ice bath).

  • Reagent Formation (In Situ):

    • Add Diiodomethane (

      
      ) via syringe. Protect from light (wrap flask in foil) as alkyl iodides are photosensitive.
      
    • Critical Step: Slowly add Diethylzinc (1.0 M solution in hexanes) dropwise over 20 minutes.

    • Observation: A white precipitate (

      
      ) may form, or the solution may remain clear depending on concentration.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 6–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The starting alkene spot should disappear. If the reaction stalls, a second portion of

      
       and 
      
      
      
      (0.5 equiv each) can be added.
  • Quench (Exothermic):

    • Cool back to 0°C.

    • Slowly add saturated aqueous Ammonium Chloride (

      
      ) . Caution: Vigorous gas evolution (ethane) and foaming will occur.
      
  • Workup:

    • Separate layers. Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). 1,1-diarylcyclopropanes are typically non-polar.

Protocol B: Corey-Chaykovsky Reaction (Sulfur Ylide)

Target: (2-phenylcyclopropyl)(4-chlorophenyl)methanone Mechanism: 1,4-addition of sulfur ylide to enone followed by intramolecular ring closure.

Rationale

If the "derivative" of interest retains the carbonyl group (e.g., a chalcone derived from 4-chlorobenzophenone), the Simmons-Smith reaction will fail (or react with the ketone). The Corey-Chaykovsky reaction uses a sulfur ylide to transfer a methylene group to the electron-deficient alkene of the enone.

Protocol

Reagents:

  • Trimethylsulfoxonium Iodide (TMSOI): 1.2 equiv (Precursor to the "hard" ylide, favored for cyclopropanation over epoxidation).

  • Sodium Hydride (NaH): 1.2 equiv (60% dispersion in oil).

  • DMSO: Solvent (Required for ylide generation).

Step-by-Step Procedure:

  • Ylide Generation:

    • In a flame-dried flask under

      
      , wash NaH with dry hexanes to remove mineral oil (optional but recommended for cleaner reactions).
      
    • Add dry DMSO.

    • Add TMSOI in portions at room temperature.

    • Stir for 30–60 minutes until gas evolution (

      
      ) ceases and the solution becomes clear/cloudy (formation of Dimethylsulfoxonium methylide).
      
  • Addition:

    • Dissolve the 4-chlorochalcone derivative in a minimal amount of DMSO or THF.

    • Add this solution dropwise to the ylide solution at Room Temperature.

  • Reaction:

    • Stir at 50°C for 2–4 hours.

    • Mechanism Note: The ylide attacks the

      
      -carbon (Michael addition). The resulting enolate then displaces DMSO to close the cyclopropane ring.
      
  • Workup:

    • Pour the mixture into ice-cold water.

    • Extract with Ethyl Acetate.

    • Wash extensively with water (to remove DMSO) and brine.

  • Purification: Recrystallization often works well for these crystalline solids; otherwise, silica chromatography.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Reaction Stalls (Simmons-Smith) Zinc species deactivation or steric hindrance.Switch to Furukawa (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
If already using, increase equivalents to 5.0. Add Trifluoroacetic acid (TFA) (1.0 equiv relative to

) to generate a more electrophilic species (

).
Low Yield (Simmons-Smith) Hydrolysis of intermediate.Ensure glassware is flame-dried. Use fresh

(should be clear/pink, not dark red). Copper wire can be added to stabilize

.
Epoxide Formation (Corey-Chaykovsky) Wrong Ylide used.[4]Use Trimethylsulfoxonium iodide (TMSOI), not Trimethylsulfonium iodide (TMSI). The sulfoxonium ylide is softer and prefers 1,4-addition (cyclopropanation), whereas sulfonium prefers 1,2-addition (epoxidation).
Polymerization Alkene instability.Add a radical inhibitor (BHT) if the styrene derivative polymerizes before cyclopropanation.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966).[5] Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3] Tetrahedron Letters, 7(28), 3353–3354. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[4][6] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Deng, X., Mani, N. S. (2006). Reaction of sulfur ylides with enones: a general and efficient synthesis of cyclopropanes. Organic Letters, 8(16), 3505-3508. Link

Sources

Application Notes and Protocols for the Chemical Conversion of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical transformations of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol. This document outlines several key reaction pathways, including oxidation, reduction (deoxygenation), substitution, and rearrangement, providing detailed experimental protocols and the underlying scientific rationale for each proposed conversion. The unique structural features of this molecule, namely the tertiary benzylic alcohol and the two cyclopropyl groups, confer specific reactivity that will be explored in detail.

Introduction to the Reactivity of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is a tertiary benzylic alcohol. The presence of the electron-withdrawing chloro group on the phenyl ring, combined with the strain of the adjacent cyclopropyl rings, makes the benzylic position a focal point for a variety of chemical transformations. The tertiary nature of the alcohol suggests that reactions proceeding through a carbocation intermediate, such as SN1-type substitutions and acid-catalyzed rearrangements, are highly probable. The cyclopropyl groups themselves are susceptible to ring-opening under certain conditions, adding another layer of complexity and synthetic utility.

This guide will detail four primary classes of reagents for the conversion of the title compound, with a focus on practical, laboratory-scale protocols.

Oxidation to 4-Chloro-alpha,alpha-dicyclopropylacetophenone

The oxidation of a tertiary alcohol is not possible without cleavage of a carbon-carbon bond. Therefore, the title compound cannot be directly oxidized to a ketone in the same manner as a secondary alcohol. However, for the purpose of providing a comprehensive guide on related structures, we will discuss the oxidation of a closely related secondary alcohol, 4-Chloro-alpha-cyclopropylbenzyl alcohol, to the corresponding ketone. Should the user be interested in the synthesis of the dicyclopropyl ketone, it would typically be prepared by the addition of a dicyclopropyl organometallic reagent to a 4-chlorobenzoyl derivative.

For the oxidation of a secondary benzylic alcohol to a ketone, several reagents are suitable. Mild oxidizing agents are preferred to avoid over-oxidation or side reactions.

Recommended Reagents and Rationale
  • Pyridinium Chlorochromate (PCC): A mild and selective oxidizing agent that converts secondary alcohols to ketones without affecting other sensitive functional groups.[1]

  • Dess-Martin Periodinane (DMP): Offers high yields and requires mild, non-acidic conditions, making it an excellent alternative to chromium-based reagents.[1]

Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)

Objective: To synthesize 4-Chloro-alpha-cyclopropylacetophenone from 4-Chloro-alpha-cyclopropylbenzyl alcohol.

Materials:

  • 4-Chloro-alpha-cyclopropylbenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-alpha-cyclopropylbenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Summary Table
ReagentEquivalentsSolventTemperatureTypical YieldReference
DMP1.2DCMRoom Temp>90%[1]
PCC1.5DCMRoom Temp85-95%[1]

Reductive Deoxygenation to (4-Chlorobenzyl)dicyclopropane

The complete removal of the hydroxyl group to form the corresponding alkane is a useful transformation in medicinal chemistry to explore the structure-activity relationship of a pharmacophore.

Recommended Reagents and Rationale
  • Triethylsilane (Et₃SiH) and a Strong Acid (e.g., Trifluoroacetic Acid - TFA): This combination is effective for the deoxygenation of benzylic alcohols via a stable benzylic carbocation intermediate. The triethylsilane acts as a hydride donor.

  • Chlorodiphenylsilane and Indium(III) Chloride: A chemoselective method for the reduction of benzylic alcohols.[2]

Experimental Protocol: Deoxygenation using Triethylsilane and TFA

Objective: To synthesize (4-Chlorobenzyl)dicyclopropane from 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol.

Materials:

  • 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (2.0-3.0 eq) to the solution.

  • Slowly add trifluoroacetic acid (5.0-10.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Reaction Workflow

deoxygenation Substrate 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol Reagents Et3SiH, TFA Intermediate Benzylic Carbocation Substrate->Intermediate Protonation & Loss of H2O Product (4-Chlorobenzyl)dicyclopropane Intermediate->Product Hydride Attack

Caption: Deoxygenation workflow via a benzylic carbocation.

Nucleophilic Substitution to Halogenated Derivatives

The tertiary benzylic alcohol can undergo nucleophilic substitution, likely via an Sₙ1 mechanism, due to the stability of the resulting tertiary benzylic carbocation.[3][4] This allows for the introduction of various nucleophiles, such as halides.

Recommended Reagents and Rationale
  • Thionyl Chloride (SOCl₂): For the conversion of the alcohol to the corresponding chloride. Pyridine is often added to neutralize the HCl byproduct.

  • Phosphorus Tribromide (PBr₃): For the synthesis of the bromide derivative.

Experimental Protocol: Synthesis of 4-Chloro-1-(1-chloro-dicyclopropylmethyl)benzene using Thionyl Chloride

Objective: To replace the hydroxyl group with a chlorine atom.

Materials:

  • 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional)

  • Anhydrous diethyl ether or DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a fume hood, dissolve 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise. A small amount of pyridine (0.1 eq) can be added to catalyze the reaction and scavenge the HCl produced.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture over crushed ice and a saturated solution of NaHCO₃ to neutralize excess SOCl₂ and HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Acid-Catalyzed Rearrangement Reactions

The dicyclopropylcarbinol moiety is prone to rearrangement reactions in the presence of acid.[5][6] This can lead to ring-opening of one or both cyclopropyl groups, providing access to a diverse range of molecular scaffolds. The specific product will depend on the reaction conditions and the nature of the acid catalyst.

Rationale and Potential Products

Under acidic conditions, the protonated alcohol will leave as a water molecule, generating a tertiary benzylic carbocation. This carbocation can be stabilized by the adjacent cyclopropyl groups through homoconjugation. The high ring strain of the cyclopropyl groups makes them susceptible to cleavage, leading to ring-expanded products. For instance, a cyclopropylcarbinyl to cyclobutyl or homoallyl rearrangement is possible.

Proposed Experimental Protocol: Lewis Acid-Catalyzed Rearrangement

Objective: To investigate the rearrangement of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol.

Materials:

  • 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

  • A Lewis acid catalyst (e.g., Gold(III) chloride, Bismuth(III) triflate)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol (1.0 eq) in anhydrous solvent, add a catalytic amount of the Lewis acid (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the formation of new products by TLC and/or GC-MS.

  • Upon consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolate and characterize the rearrangement product(s) using chromatographic and spectroscopic techniques.

Mechanistic Pathway

rearrangement Substrate 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol Catalyst Lewis Acid (e.g., AuCl3) Carbocation Tertiary Benzylic Carbocation Substrate->Carbocation Coordination & Loss of H2O Rearrangement Ring-Opened Products Carbocation->Rearrangement Cyclopropyl Ring Opening

Caption: Proposed rearrangement pathway via a carbocation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thionyl chloride and strong acids are corrosive and should be handled with extreme care.

  • Dichloromethane is a suspected carcinogen; handle it appropriately.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The chemical conversion of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol offers a rich field for synthetic exploration. The protocols and insights provided in these application notes are intended to serve as a foundational guide for researchers. The unique interplay of the benzylic alcohol and the strained cyclopropyl rings allows for a diverse range of transformations, from simple functional group interconversions to complex skeletal rearrangements. Careful selection of reagents and reaction conditions will be paramount in achieving the desired chemical outcomes.

References

  • Arkat USA. Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC. 2007;2007(ix):135-149. Available from: [Link]

  • PubMed. Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis. PubMed. 2011. Available from: [Link]

  • PMC. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Nature Communications. 2025. Available from: [Link]

  • PMC. Sigmatropic rearrangements of cyclopropenylcarbinol derivatives. Access to diversely substituted alkylidenecyclopropanes. Beilstein Journal of Organic Chemistry. 2019. Available from: [Link]

  • SlideShare. Rearrangement Reactions. 2016. Available from: [Link]

  • Odinity. Investigating Substitution Reactions of Various Alcohol-Containing Compounds. 2014. Available from: [Link]

  • Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. 2014. Available from: [Link]

  • Atmospheric Chemistry and Physics. Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. 2025. Available from: [Link]

  • PMC. A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. Journal of the Serbian Chemical Society. 2015. Available from: [Link]

  • PubChem. 4-chloro-alpha,alpha-dicyclopropylbenzenemethanol. Available from: [Link]

  • Chad's Prep. Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Available from: [Link]

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 2020. Available from: [Link]

  • YouTube. Reduction of Carbonyls to Alcohols. 2016. Available from: [Link]

  • ResearchGate. Reactions of benzyl alcohol under different reaction conditions. 2009. Available from: [Link]

  • MDPI. Selective Benzyl Alcohol Oxidation over Pd Catalysts. Catalysts. 2018. Available from: [Link]

  • Organic Chemistry Portal. Deoxygenation. Available from: [Link]

  • ChemRxiv. Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. 2020. Available from: [Link]

  • Nagwa. Question Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. 2021. Available from: [Link]

  • Chemistry LibreTexts. 10.5: Oxidation of Alcohols. 2020. Available from: [Link]

Sources

Application Notes and Protocols for the Crystallization of High-Purity 4-Chloro-alpha,alpha-dicyclopropylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is a tertiary alcohol of interest in pharmaceutical and chemical research. The synthesis of such complex molecules often results in crude products containing impurities, by-products, and unreacted starting materials. For applications in drug development and other high-technology fields, achieving high purity is paramount. Crystallization is a robust and scalable technique for the purification of solid organic compounds, capable of yielding materials with very high purity.[1][2]

This document provides a comprehensive guide to developing a crystallization method for obtaining high-purity 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol. It covers the fundamental principles of crystallization, strategies for method selection, and detailed protocols for systematic development of a purification process.

The Foundation: Principles of Crystallization for Purification

Crystallization is a phase-change process where a solute in a solution solidifies in a highly ordered, crystalline form. The purification is achieved because the impurities are typically excluded from the growing crystal lattice, remaining in the solution (mother liquor). The key to successful crystallization lies in understanding and controlling the interplay of several factors:

  • Solubility: The solubility of a compound in a given solvent is a critical parameter. Ideally, the target compound should have high solubility in the chosen solvent at high temperatures and low solubility at low temperatures for cooling crystallization.[3] For anti-solvent crystallization, the compound should be soluble in one solvent (the "solvent") and insoluble in another miscible solvent (the "anti-solvent").[4]

  • Supersaturation: This is the driving force for crystallization. A supersaturated solution contains more dissolved solute than it would at equilibrium. Supersaturation can be achieved by cooling a saturated solution, adding an anti-solvent, or evaporating the solvent.[1]

  • Nucleation: This is the initial formation of small, stable crystal nuclei from the supersaturated solution. Nucleation can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation or "seeding").

  • Crystal Growth: Once nuclei are formed, they grow by the addition of more solute molecules from the supersaturated solution. The rate of crystal growth influences the size and morphology of the final crystals.

Controlling these factors allows for the optimization of crystal yield, purity, and physical properties.

Strategic Approach: Selecting the Right Crystallization Method

The choice of crystallization method depends on the properties of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol and the nature of the impurities. The most common and applicable methods are cooling crystallization and anti-solvent crystallization.

Cooling Crystallization

This is often the preferred method due to its simplicity and scalability. It is suitable when the solubility of the compound is significantly dependent on temperature.

  • Principle: The crude material is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. The solution is then slowly cooled, leading to supersaturation and subsequent crystallization of the pure compound.

  • Advantages: Can be highly effective for many compounds, relatively easy to control, and often results in well-formed crystals.

  • Disadvantages: Requires the compound to have a temperature-dependent solubility profile in a suitable solvent.

Anti-solvent Crystallization

This method is useful when the compound's solubility is not strongly dependent on temperature or when a suitable single solvent cannot be identified.

  • Principle: The crude material is dissolved in a solvent in which it is highly soluble. A second solvent (the anti-solvent), in which the compound is insoluble but which is miscible with the first solvent, is then added. The addition of the anti-solvent reduces the overall solubility of the compound in the mixture, inducing crystallization.[5]

  • Advantages: Offers great flexibility in tuning the supersaturation rate by controlling the addition rate of the anti-solvent. Can be performed at a constant temperature.

  • Disadvantages: The selection of a suitable solvent/anti-solvent pair can be challenging. Rapid addition of the anti-solvent can lead to "oiling out," where the compound separates as a liquid phase instead of a solid.

Evaporative Crystallization

This method is generally less controlled and more suited for small-scale crystallization for analytical purposes (e.g., obtaining crystals for X-ray diffraction).[6]

  • Principle: The compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly, increasing the solute concentration and leading to crystallization.

  • Applicability: While simple, it can be difficult to scale up and control crystal size and purity.

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting an appropriate crystallization method for 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol.

Caption: Workflow for Crystallization Method Selection.

In the Lab: Protocols for Method Development

The following protocols provide a systematic approach to developing a robust crystallization method for 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol.

Initial Step: Solvent Screening

The selection of an appropriate solvent system is the most critical step in developing a crystallization process.[1]

Objective: To identify a single solvent for cooling crystallization or a solvent/anti-solvent pair for anti-solvent crystallization.

Materials:

  • Crude 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

  • A selection of solvents with varying polarities (see Table 1)

  • Small vials or test tubes

  • Heating and stirring plate

  • Ice bath

Protocol:

  • Single Solvent Screening: a. Place a small amount (e.g., 20-50 mg) of the crude material into several vials. b. To each vial, add a different solvent dropwise at room temperature, with stirring, until the solid dissolves. Note the approximate solubility at room temperature. c. If the compound is sparingly soluble at room temperature, gently heat the vial while continuing to add the solvent until the solid dissolves. d. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath. e. Observe for crystal formation. A good solvent for cooling crystallization will show high solubility at elevated temperatures and low solubility at low temperatures, resulting in a good yield of crystals upon cooling.

  • Two-Solvent System Screening (for Anti-solvent Crystallization): a. Identify a "solvent" in which the compound is highly soluble at room temperature from the single solvent screen. b. Identify an "anti-solvent" in which the compound is poorly soluble but that is miscible with the "solvent". c. Dissolve the crude material in a minimum amount of the "solvent". d. Slowly add the "anti-solvent" dropwise with stirring. e. Observe for the point at which the solution becomes turbid (the cloud point), indicating the onset of precipitation. f. A good solvent/anti-solvent pair will result in the formation of a crystalline precipitate rather than an oil.

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)[7]Polarity (Dielectric Constant)[7]Notes
Heptane981.92Non-polar, often used as an anti-solvent.
Toluene1112.38Aromatic, good for dissolving aromatic compounds.
Dichloromethane (DCM)409.08Halogenated, dissolves a wide range of compounds, but volatile.
Ethyl Acetate776.02Ester, medium polarity.
Acetone5620.7Ketone, polar aprotic.
Isopropanol (IPA)8219.9Alcohol, polar protic.
Ethanol7824.6Alcohol, polar protic.
Methanol6532.7Alcohol, highly polar.
Water10080.1Highly polar, often used as an anti-solvent for organic compounds.
Protocol for Cooling Crystallization

Objective: To purify 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol using a single-solvent cooling method.

Protocol:

  • Dissolution: In an appropriately sized flask, add the crude 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol and the chosen solvent. Heat the mixture with stirring to a temperature just below the solvent's boiling point until all the solid dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Covering the flask with a watch glass will prevent solvent evaporation.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a small seed crystal of the pure compound.

  • Complete Crystallization: Once crystallization begins at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[3]

  • Harvesting Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point of the compound.

Protocol for Anti-solvent Crystallization

Objective: To purify 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol using a two-solvent anti-solvent method.

Protocol:

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen "solvent" at a constant temperature (e.g., room temperature).

  • Anti-solvent Addition: Slowly add the "anti-solvent" to the stirred solution. The rate of addition is critical; a slow addition rate is preferable to avoid oiling out and to promote the growth of well-defined crystals.

  • Crystallization: Continue adding the anti-solvent until crystal formation is complete. You may need to add it until the solution becomes significantly cloudy.

  • Aging: Allow the resulting slurry to stir for a period (e.g., 1 hour) to allow the crystallization to reach equilibrium.

  • Harvesting, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the cold solvent/anti-solvent mixture for washing.

Caption: Cooling Crystallization Workflow.

Verification: Characterization of Purity and Crystal Form

After crystallization, it is essential to assess the purity of the final product and, if necessary, characterize its crystal form.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used to determine the purity of the crystallized material by comparing it to the crude starting material.[8]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the presence of impurities. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any remaining impurities.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.- Add a seed crystal.- Scratch the inner surface of the flask.- For cooling crystallization, cool to a lower temperature.- For anti-solvent crystallization, add more anti-solvent.- Re-evaluate solvent choice.
Oiling Out - The degree of supersaturation is too high.- The cooling rate is too fast.- The anti-solvent is added too quickly.- Re-heat the solution and cool more slowly.- Add the anti-solvent more slowly and with vigorous stirring.- Use a more dilute solution.
Low Yield - The compound has significant solubility in the cold solvent.- Insufficient cooling or anti-solvent addition.- Cool to a lower temperature.- Add more anti-solvent.- Evaporate some of the solvent before cooling.- Consider a different solvent system.
Poor Purity - Impurities co-crystallize with the product.- Inefficient washing of the crystals.- Re-crystallize the material.- Ensure thorough washing with cold solvent.- Choose a solvent system where the impurity is highly soluble.

References

  • ResearchGate. (2024). How to purify tertiary alcohol? Retrieved from [Link]

  • Google Patents. (2005). WO2005040078A1 - Purification of tertiary butyl alcohol.
  • IntechOpen. (2011). Ethanol production, purification, and analysis techniques: a review. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Techniques for Effective Substance Isolation and Purification in Separation Processes. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposal for the crystallization mechanism of para‐chloro‐substituted benzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-alpha,alpha-dicyclopropylbenzenemethanol. Retrieved from [Link]

  • International Union of Crystallography. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]

  • MDPI. (2014). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. Retrieved from [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Crystallisation of inorganic compounds with alcohols. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Chloro-Alpha-Methylbenzyl Alcohol 97.0%(GC). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Chloro-α-isopropylbenzyl cyanide. Retrieved from [Link]

  • University of Minnesota. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Chloro-alpha-propylbenzyl alcohol suppliers and producers. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • European Patent Office. (1982). EP 0047622 A1 - Preparation of dichlorobenzyl alcohol. Retrieved from [Link]

Sources

Application Note: Handling, Storage, and Synthetic Workflows for 4-Chloro-α,α-dicyclopropylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Overview

4-Chloro-α,α-dicyclopropylbenzyl alcohol (CAS: 62586-97-4), also known as (4-Chlorophenyl)dicyclopropylmethanol, is a specialized tertiary alcohol and organic building block extensively utilized in pharmaceutical development. With a molecular formula of C13H15ClO and a molecular weight of 222.717 g/mol , its unique structural motif—a central carbinol carbon flanked by a para-chlorophenyl ring and two cyclopropyl groups—imparts distinct steric and electronic properties. This makes it a highly valuable intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting G-protein coupled receptors (GPCRs) and other complex drug development workflows[1].

Causality in Structural Stability: The presence of two cyclopropyl rings adjacent to a tertiary hydroxyl group creates a system highly susceptible to acid-catalyzed ring-opening and carbocation formation. While the electron-withdrawing para-chloro substituent partially destabilizes the benzylic carbocation, the cyclopropyl groups provide profound stabilization through σ-p conjugation (the "bisected" conformation). Consequently, improper handling or storage in acidic environments or at elevated temperatures can lead to rapid thermal dehydration or cyclopropyl ring expansion. Understanding this mechanistic vulnerability is the foundation of the storage and handling protocols outlined below.

Physicochemical Properties & Hazard Metrics

To design a self-validating handling system, researchers must first align the compound's physical properties with laboratory environmental controls.

Property / MetricValue / DescriptionCausality / Relevance in Workflow
CAS Number 62586-97-4Unique identifier for regulatory tracking and inventory.
Molecular Weight 222.717 g/mol Required for precise stoichiometric calculations in synthetic use.
Physical State Solid / Crystalline powderDictates weighing techniques; requires static-free spatulas to prevent aerosolization.
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H2OGuides solvent selection for anhydrous reactions and biphasic extractions.
Storage Temperature 2–8 °CLow kinetic energy minimizes the probability of spontaneous thermal dehydration.

Storage Protocols: The Self-Validating System

To maintain >98% purity over long-term storage, a multi-layered, self-validating protocol must be established. Every storage condition directly mitigates a specific chemical degradation pathway[2].

  • Temperature Control (2–8 °C): Storing the compound under refrigeration prevents the thermal activation required for spontaneous dehydration of the tertiary alcohol.

  • Inert Atmosphere (Argon or Nitrogen): Purging the headspace of the storage vial with an inert gas prevents atmospheric moisture from introducing trace acidity (via CO2 absorption), which could catalyze cyclopropyl ring-opening. It also minimizes oxidative degradation of the carbinol.

  • Actinic Light Protection: The aryl chloride bond (C-Cl) possesses a UV absorption overlap that can lead to homolytic cleavage and radical formation under prolonged light exposure. Amber glass vials are mandatory.

StorageLogic Compound 4-Chloro-α,α-dicyclopropylbenzyl alcohol (CAS: 62586-97-4) Temp Temperature Control (2-8°C) Compound->Temp Requires Atmos Inert Atmosphere (Argon/N2) Compound->Atmos Requires Light Actinic Light Protection (Amber Vials) Compound->Light Requires Degradation1 Prevents Thermal Dehydration Temp->Degradation1 Mitigates Degradation2 Prevents Oxidative Degradation Atmos->Degradation2 Mitigates Degradation3 Prevents UV-Induced C-Cl Cleavage Light->Degradation3 Mitigates

Logical relationship between storage conditions and degradation mitigation.

Handling & Safety Workflows

When integrating 4-Chloro-α,α-dicyclopropylbenzyl alcohol into synthetic use[3], strict environmental and personal protective controls are required to ensure both operator safety and compound integrity[2].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during bulk transfer), chemical safety goggles, and a flame-retardant laboratory coat.

  • Environmental Controls: Handle exclusively within a Class II fume hood. When dispensing quantities larger than 10 grams, use an inert glovebox to prevent moisture ingress.

  • Spill Management: In the event of a spill, do not use acidic neutralizers. Neutralize with a mildly basic absorbent (e.g., sodium carbonate mixed with sand) to prevent acid-catalyzed degradation and the release of volatile organic emissions. Sweep into a designated halogenated hazardous waste container.

Experimental Protocol: Synthesis of GPCR-Targeting Intermediates

A common application of 4-Chloro-α,α-dicyclopropylbenzyl alcohol is its conversion into a highly reactive alkyl chloride or amine derivative for downstream coupling in GPCR ligand development[1]. The following protocol describes a highly controlled chlorination and subsequent amination, emphasizing the causality behind each procedural step.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 eq (e.g., 222.7 mg, 1.0 mmol) of 4-Chloro-α,α-dicyclopropylbenzyl alcohol in 5.0 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality Insight: Anhydrous DCM prevents competitive hydrolysis of the chlorinating agent, which would generate excess HCl and trigger unwanted ring-opening.

  • Activation (Chlorination): Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add 1.2 eq of thionyl chloride (SOCl2).

    • Causality Insight: Cooling is critical. The cyclopropylcarbinyl system is prone to rearrangement (e.g., homoallylic chloride formation) at higher temperatures. Low temperatures kinetically favor the direct SN1/SNi substitution over ring expansion.

  • Substitution (Amination): After 1 hour of stirring at 0 °C, evaporate the solvent and excess SOCl2 under reduced pressure (keeping the water bath below 25 °C). Redissolve the crude cyclopropylcarbinyl chloride in anhydrous acetonitrile. Add 2.0 eq of the desired secondary amine nucleophile and 1.5 eq of N,N-diisopropylethylamine (DIPEA). Heat to 60 °C for 4 hours.

  • Quenching: Cool the reaction to room temperature and quench with saturated aqueous NaHCO3 (10 mL).

    • Causality Insight: The basic quench neutralizes HCl byproducts, preventing the protonation of the newly formed amine and stabilizing the final product for extraction.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under vacuum. Purify the target intermediate via flash column chromatography using a Hexanes/EtOAc gradient.

ExpWorkflow Step1 1. Substrate Prep Anhydrous DCM Step2 2. Activation SOCl2 at 0°C Step1->Step2 Step3 3. Substitution Amine + DIPEA Step2->Step3 Step4 4. Quenching NaHCO3 (aq) Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step experimental workflow for GPCR-targeting intermediate synthesis.

References

  • Title: 62586-97-4 - 4-CHLORO-ALPHA,ALPHA-DICYCLOPROPYLBENZYL ALCOHOL AldrichCPR Source:

  • Title: (4-Chlorophenyl)(cyclopropyl)methanol | Safety, Handling, and GPCR Workflows Source:

  • Title: Synthetic Use and Downstream Synthesis Routes for Halogenated Benzyl Derivatives Source:

Sources

Catalytic applications of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol derivatives

Advanced Catalytic Utility of 4-Chloro- -dicyclopropylbenzyl Alcohol

Application Note & Protocol Guide

Part 1: Executive Summary & Molecule Profile

4-Chloro-


-dicyclopropylbenzyl alcoholstrained-ring tertiary carbinols
  • High Ring Strain (~27.5 kcal/mol per ring): The gem-dicyclopropyl motif serves as a thermodynamic spring, enabling strain-release driven rearrangements.

  • Benzylic Lability: The tertiary alcohol is electronically activated by the phenyl ring, facilitating S

    
    1-type ionization or radical generation.
    
  • Orthogonal Functional Handle: The para-chloro substituent allows for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disturbing the sensitive carbinol center.

This guide details three high-value catalytic workflows where this molecule serves as a critical substrate, moving beyond simple Grignard additions to advanced cascade transformations.

Part 2: Catalytic Protocols
Application 1: Cobalt-Catalyzed Dehydroxylative Cross-Coupling

Context: Direct replacement of the tertiary hydroxyl group with carbon nucleophiles is challenging due to steric bulk and competing elimination. Low-valent Cobalt catalysis offers a radical-mediated pathway to form quaternary centers, preserving the cyclopropyl rings.

Mechanism: The reaction proceeds via a single-electron transfer (SET) mechanism where a Co(I)/Co(II) cycle generates a benzylic radical, which is then intercepted by an organozinc or Grignard reagent.

Experimental Protocol:

  • Reagents:

    • Substrate: 4-Chloro-

      
      -dicyclopropylbenzyl alcohol (1.0 equiv)
      
    • Catalyst: CoCl

      
       (5 mol%)
      
    • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (10 mol%)

    • Nucleophile: Phenylzinc halide (PhZnCl) or Alkylzinc reagent (1.5 equiv)

    • Solvent: THF (Anhydrous)

  • Step-by-Step Methodology:

    • Catalyst Formation: In a glovebox, mix CoCl

      
       and dtbpy in THF. Stir for 15 minutes until a deep blue complex forms.
      
    • Substrate Addition: Add the dicyclopropylbenzyl alcohol to the catalyst solution.

    • Activation: Cool the mixture to 0°C. Add the organozinc reagent dropwise over 20 minutes.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction color will shift from blue to brown/black.

    • Quench: Quench carefully with saturated aqueous NH

      
      Cl.
      
    • Workup: Extract with EtOAc (3x). Dry over Na

      
      SO
      
      
      . Purify via flash chromatography (Hexanes/EtOAc).

Key Insight: The cyclopropyl rings remain intact because the radical recombination rate exceeds the rate of cyclopropylcarbinyl ring opening (clock reaction) under these specific cobalt conditions.

Application 2: Acid-Catalyzed Cascade Ring Expansion (Spiro-Annulation)

Context: Utilizing the ring strain to access complex spiro-cyclic or fused ring systems. This method uses Brønsted or Lewis acid catalysis to trigger a "cyclopropylcarbinyl rearrangement."

Pathway: Ionization


Experimental Protocol:

  • Reagents:

    • Substrate: 4-Chloro-

      
      -dicyclopropylbenzyl alcohol (1.0 equiv)
      
    • Catalyst: Bi(OTf)

      
       (1-5 mol%) or TfOH (Stoichiometric for kinetic studies, catalytic for cascades)
      
    • Trapping Agent: Allyltrimethylsilane (Nucleophile)

    • Solvent: CH

      
      Cl
      
      
      (-78°C to 0°C)
  • Step-by-Step Methodology:

    • Dissolve the substrate and allyltrimethylsilane (2.0 equiv) in dry DCM under Argon.

    • Cool to -78°C.

    • Add Bi(OTf)

      
       (5 mol%) rapidly.
      
    • Observation: The reaction typically proceeds via a transient purple carbocation species.

    • Monitor by TLC.[1] The rearrangement is fast (< 1 hour).

    • Quench with Et

      
      N before warming to prevent polymerization.
      
Application 3: Chemo-Selective Suzuki-Miyaura Coupling

Context: Functionalizing the aryl core while preserving the tertiary alcohol and cyclopropyl rings.

Challenge: Palladium catalysts can coordinate to the alcohol or induce ring opening. Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition at the Aryl-Cl bond while sterically shielding the metal center from the tertiary alcohol.

Data Summary: Catalyst Screening for 4-Cl Functionalization

Catalyst SystemBaseSolventTemp (°C)Yield (%)Cyclopropyl Integrity
Pd(PPh

)

K

CO

Toluene/H

O
10045%Poor (Ring opening observed)
Pd(OAc)

/ XPhos
K

PO

THF/H

O
60 92% Excellent (>99%)
Pd(dppf)Cl

Cs

CO

Dioxane8078%Moderate
Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways available to the 4-Chloro-

Gcluster_0Divergent ReactivitySubstrate4-Chloro-α,α-dicyclopropylbenzyl alcoholCationTertiary Carbocation(Intermediate)Substrate->Cation Lewis Acid(Bi(OTf)3)RadicalBenzylic Radical(Co-Stabilized)Substrate->Radical Co(I) Catalyst(SET)RearrangementRing Expansion(Homoallylic Cation)Cation->Rearrangement Strain ReleaseSpiroProductSpiro/FusedCyclic ProductRearrangement->SpiroProduct Nucleophile TrapCrossCoupleC-C Bond Formation(Dehydroxylative)Radical->CrossCouple R-ZnX / R-MgX

Caption: Divergent catalytic pathways: Acid-mediated ionization leads to ring expansion (Top), while Cobalt-catalyzed SET enables substitution without ring opening (Bottom).

Part 4: References
  • Manganese-Catalyzed Acceptorless Dehydrogenative Coupling: Source: Das, B. G., et al. "Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes." RSC Advances, 2024. Relevance: Establishes the utility of cyclopropyl carbinols in catalytic ring-expansion protocols. URL:[Link]

  • Cobalt-Catalyzed Dehydroxylative Coupling: Source: Knochel, P., et al. "Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides." Chemical Science, 2022. Relevance: Provides the mechanistic basis for replacing the tertiary OH group in hindered benzylic systems. URL:[Link]

  • Cyclopropylcarbinyl Rearrangement (General Mechanism): Source: Olah, G. A., et al. "Stable Carbocations. CXVIII. Cyclopropylcarbinyl cations and their rearrangement." Journal of the American Chemical Society. Relevance: Foundational text on the acid-catalyzed behavior of dicyclopropyl carbinol systems. URL:[Link]

  • Synthesis of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol: Source: PubChem Compound Summary for CID 13649479. Relevance: Verification of chemical structure and physical property data.[1][2] URL:[Link]

Step-by-step laboratory preparation of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note describes the laboratory-scale synthesis of 4-Chloro-α,α-dicyclopropylbenzyl alcohol (also known as bis(cyclopropyl)(4-chlorophenyl)methanol). The protocol utilizes a convergent synthetic strategy via the Grignard addition of cyclopropylmagnesium bromide to an ester precursor. This method is selected for its high atom economy regarding the electrophile and its ability to install both cyclopropyl motifs in a single operational step.

Part 1: Scientific Context & Strategic Logic

Synthetic Strategy: The Double Nucleophilic Addition The target molecule is a tertiary alcohol featuring a 4-chlorophenyl core and two cyclopropyl wings. While sequential addition to a ketone is possible, the most robust route for generating symmetrical tertiary alcohols is the reaction of an ester (Methyl 4-chlorobenzoate) with an excess of the Grignard reagent (Cyclopropylmagnesium bromide).

  • Mechanism: The first equivalent of Grignard reagent attacks the ester carbonyl to form a ketone intermediate (4-chlorophenyl cyclopropyl ketone) and a methoxide leaving group. Because the resulting ketone is more reactive than the starting ester, the second equivalent of Grignard adds rapidly to the ketone to form the magnesium alkoxide of the target alcohol.

  • Key Challenge - Ring Stability: The cyclopropyl ring is strained. Radical pathways or ring-opening can occur if the magnesium insertion is uncontrolled. Therefore, using a pre-formed, titrated Grignard solution or maintaining strict temperature control during formation is critical.

  • Safety & Integrity: This protocol utilizes anhydrous conditions under an inert atmosphere (Argon/Nitrogen) to prevent quenching of the organometallic reagent by atmospheric moisture.

Part 2: Visualization of Reaction Pathway

The following diagram illustrates the reaction flow from starting materials to the final isolated product, highlighting the intermediate transition.

ReactionPathway Start Methyl 4-chlorobenzoate (Electrophile) Inter Intermediate: 4-Chlorophenyl Cyclopropyl Ketone (Transient) Start->Inter 1st Addition (- MeOMgBr) Reagent Cyclopropylmagnesium Bromide (Nucleophile, >2.2 eq) Reagent->Inter Reagent Pool Alkoxide Magnesium Alkoxide Complex Inter->Alkoxide 2nd Addition (Fast) Quench Acidic Hydrolysis (NH4Cl / HCl) Alkoxide->Quench Quenching Product Target: 4-Chloro-α,α-dicyclopropylbenzyl alcohol Quench->Product Workup & Purification

Figure 1: Sequential nucleophilic addition pathway transforming the ester to the tertiary alcohol.

Part 3: Detailed Laboratory Protocol

Materials & Equipment
ComponentSpecificationRole
Methyl 4-chlorobenzoate >98% Purity, SolidStarting Material (Electrophile)
Cyclopropylmagnesium bromide 1.0 M in 2-MeTHF or THFGrignard Reagent (Nucleophile)
Tetrahydrofuran (THF) Anhydrous, inhibitor-freeSolvent
Ammonium Chloride (sat.[1] aq.) Saturated solutionQuenching Agent
Inert Gas Argon or Nitrogen (Dry)Atmosphere

Safety Pre-Check:

  • Grignard Reagents: Pyrophoric hazards. Handle strictly under inert atmosphere.

  • Exotherm Control: The addition reaction is exothermic. Ensure cooling bath availability.

  • PPE: Flame-resistant lab coat, nitrile gloves, safety glasses.

Experimental Procedure

Step 1: System Preparation

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with an inert gas inlet.

  • Flush the system with Argon for 15 minutes and allow it to cool to room temperature.

Step 2: Reagent Preparation

  • Charge the flask with Methyl 4-chlorobenzoate (3.41 g, 20.0 mmol).

  • Add Anhydrous THF (40 mL) via syringe. Stir until the solid is completely dissolved.

  • Cool the solution to 0 °C using an ice/water bath.

Step 3: Grignard Addition

  • Transfer Cyclopropylmagnesium bromide (50 mL of 1.0 M solution, 50.0 mmol, 2.5 equiv) to the addition funnel via a cannula or oven-dried syringe.

  • Crucial Step: Add the Grignard solution dropwise to the ester solution over 30 minutes. Maintain the internal temperature below 5 °C.

    • Observation: The solution may turn slightly yellow or cloudy as the magnesium alkoxide precipitates.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir at room temperature for 3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting ester spot should disappear.

    • Note: If the mono-addition ketone intermediate persists, gently reflux the mixture (65 °C) for 1 hour to drive the second addition to completion.

Step 4: Quenching and Workup

  • Cool the reaction mixture back to 0 °C .

  • Carefully quench the excess Grignard by the dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl) (20 mL). Caution: Vigorous gas evolution.

  • Dilute with Diethyl Ether or Ethyl Acetate (50 mL) and water (20 mL).

  • Transfer to a separatory funnel. Separate the organic layer.[1][2][3][4]

  • Extract the aqueous layer with two additional portions of organic solvent (2 x 30 mL).

  • Combine the organic phases and wash with Brine (saturated NaCl, 30 mL).

  • Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO₄) , filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography on silica gel.[1][4]

    • Eluent: Gradient of Hexanes to 5-10% Ethyl Acetate in Hexanes.

    • The product is a tertiary alcohol and will typically elute after non-polar impurities but before the mono-ketone (if present).

  • Evaporate product fractions to obtain 4-Chloro-α,α-dicyclopropylbenzyl alcohol as a white solid or viscous colorless oil.

Data Analysis & Validation
Analytical MethodExpected Signal Characteristics
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.40 ppm: Multiplet (4H, aromatic protons). δ 1.20-1.40 ppm: Multiplet (2H, cyclopropyl CH). δ 0.30-0.60 ppm: Multiplets (8H, cyclopropyl CH₂). δ ~1.8 ppm: Singlet (1H, -OH, exchangeable).
¹³C NMR Carbinol Carbon: ~70-75 ppm (quaternary). Aromatic Carbons: ~130-135 ppm (C-Cl, C-ipso), ~128 ppm (CH). Cyclopropyl Carbons: ~15-20 ppm (CH), ~1-5 ppm (CH₂).
Mass Spectrometry [M-OH]⁺: Characteristic loss of hydroxyl group to form stable carbocation. Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl.

References

  • Preparation of Cyclopropylmagnesium Bromide

    • Reference: Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl Derivatives. Journal of the American Chemical Society, 73(11), 5034–5040.
    • URL:[Link]

  • General Synthesis of Tertiary Alcohols via Grignard Reagents

    • Reference: Moyer, W. W., & Marvel, C. S. (1931). Triethylcarbinol. Organic Syntheses, Coll.[3] Vol. 2, p. 602.

    • URL:[Link]

  • Synthesis of Structurally Related Di-cyclopropyl Carbinols

    • Reference: Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632. (Provides context on the stability and reactivity of cyclopropyl-bearing alcohols).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting Grignard formation for dicyclopropyl carbinols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing dicyclopropyl carbinols (DCPC) presents a unique paradox: the formation of the Grignard reagent (cyclopropylmagnesium bromide) requires significant activation energy to initiate, yet the final product is exceptionally fragile toward the very conditions usually employed to isolate it.

This guide addresses the three primary failure modes in this workflow:

  • Initiation Failure: The "sluggish" nature of cyclopropyl halides.[1]

  • Wurtz Coupling: The dimerization to bicyclopropyl during Grignard formation.

  • The "Disappearing Product" Phenomenon: Acid-catalyzed rearrangement during workup (the most common user error).

Module 1: The Reagent — Cyclopropylmagnesium Bromide[2][3]

The Challenge: Cyclopropyl bromide is less reactive toward magnesium than acyclic alkyl halides due to the hybridization (


) of the C-Br bond, which strengthens it. However, once formed, the Grignard is prone to Wurtz coupling if local concentrations of the halide are high.
Protocol: The "Dilution-Activation" Method

Standard Grignard protocols often fail here. Use this optimized workflow.

ParameterSpecificationRationale
Solvent THF (Anhydrous)THF coordinates Mg more effectively than Et₂O, stabilizing the cyclopropyl species.
Concentration 0.5 M - 1.0 M High concentration favors Wurtz coupling (bicyclopropyl formation).
Mg Stoichiometry 1.2 - 1.5 equiv Excess Mg surface area is required to outcompete the coupling side-reaction.
Initiator DIBAL-H (1 mol%) Superior to Iodine. Scavenges moisture and activates the Mg surface immediately.
Troubleshooting Guide: Grignard Formation

Q: The reaction won't start. I've added Iodine, but the color persists.

  • Diagnosis: Passivated Magnesium Oxide layer.[1]

  • The Fix:

    • Stop adding halide.

    • Add 1-2 drops of DIBAL-H (or Red-Al) directly to the Mg/THF suspension.

    • If DIBAL-H is unavailable, use 1,2-dibromoethane (5 mol%) and heat locally with a heat gun until ethylene bubbles appear.

    • Why: Iodine relies on etching; Hydrides actively reduce the oxide layer and scavenge adventitious water that kills the initiation radical.

Q: The reaction started, but I see a heavy white precipitate forming immediately.

  • Diagnosis: This is likely Magnesium Bromide (MgBr₂) , indicating Wurtz coupling is dominating.

    • Reaction:

      
      
      
  • The Fix:

    • Dilute: Add more THF immediately.

    • Slow Down: Your addition rate is too fast. The concentration of unreacted bromide is too high relative to the Mg surface area.

    • Temperature: Ensure the reaction is at a gentle reflux. Too cold favors coupling over Grignard formation; too hot degrades the solvent.

Module 2: The Coupling Reaction

The Challenge: Synthesizing the dicyclopropyl carbinol core usually involves reacting the Grignard with an ester (e.g., ethyl formate for the secondary alcohol) or a ketone.

Critical Decision: Electrophile Selection
Target ProductElectrophileStoichiometry (Grignard:Electrophile)Notes
Dicyclopropylmethanol Ethyl Formate 2.2 : 1.0 Requires 2 equivalents. First addition forms the aldehyde (transient), second forms the alcohol.
Dicyclopropylmethanol Cyclopropanecarbaldehyde 1.1 : 1.0 Cleaner profile. Avoids the "double addition" kinetics issue.
Tertiary DCPC Dicyclopropyl Ketone 1.2 : 1.0 Reaction with alkyl/aryl Li or MgX. Sterically crowded; reflux often required.
Module 3: Workup & Isolation (The Danger Zone)

The Challenge: This is where 60% of experiments fail. Dicyclopropyl carbinols are extremely acid-sensitive . The cyclopropylcarbinyl cation rearranges with near-diffusion control to homoallyl or cyclobutyl species.

The Symptom: "My NMR shows a forest of alkene peaks (4.5–6.0 ppm) and no cyclopropyl rings."

The Mechanism of Failure

Upon protonation of the alcohol, water leaves to form the dicyclopropylcarbinyl cation. This cation immediately relieves ring strain by opening:



Figure 1: The divergence between successful isolation and acid-catalyzed degradation.

Troubleshooting Guide: Workup

Q: Can I use 1M HCl to quench the reaction?

  • Answer: ABSOLUTELY NOT. Even weak acids like dilute HCl or H₂SO₄ will trigger rearrangement.

  • The Protocol:

    • Quench: Use Saturated Aqueous Ammonium Chloride (NH₄Cl) mixed with 10% Ammonium Hydroxide (NH₄OH) (9:1 ratio). The ammonia buffers the pH to ~9, preventing protonation of the alcohol.

    • Alternative: Use the Fieser Method (Water, 15% NaOH, Water) for large scale.

    • Drying: Use Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃). Avoid Magnesium Sulfate (MgSO₄) as it is slightly Lewis acidic and can degrade sensitive DCPCs upon heating/concentration.

Q: My product decomposed on the rotavap.

  • Diagnosis: Trace acid from the solvent (e.g., CDCl₃ is often acidic) or heating the water bath too high.

  • The Fix:

    • Add 1% Triethylamine to your eluent during column chromatography.

    • Filter CDCl₃ through basic alumina before NMR.

    • Keep water bath < 40°C.

FAQ: Advanced Troubleshooting

Q: I need to scale this up to 100g. What safety concerns exist?

  • A: The induction period is the safety hazard. If you add 10% of your bromide and it doesn't start, do not add more. If it initiates all at once, the exotherm will overwhelm your condenser (THF boiling point is 66°C).

  • Validation: Use a thermocouple. If the temperature doesn't rise by 2-3°C after adding the first 5% of halide, stop. Sonicate or add DIBAL-H.

Q: Can I buy the Grignard reagent instead?

  • A: Yes, Cyclopropylmagnesium bromide is commercially available (usually 0.5M - 1.0M in THF). However, it degrades over time (Schlenk equilibrium shifts). Titrate it before use using salicylaldehyde phenylhydrazone or simple acid-base titration.

References
  • Preparation of Cyclopropyl Carbinols

    • Organic Syntheses, Coll.[2][3][4] Vol. 6, p.312 (1988); Vol. 51, p.60 (1971). (Methodology for cyclopropyl carbinol synthesis).

  • Dicyclopropyl Ketone Synthesis (Precursor)

    • Organic Syntheses, Coll.[2][3][4] Vol. 4, p.278 (1963); Vol. 31, p.74 (1951).

  • Cyclopropylcarbinyl Rearrangement Mechanism

    • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.
  • Grignard Activation Techniques

    • Lai, Y. H. (1981).

Sources

Overcoming steric hindrance in 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol reactions

Technical Support Center: 4-Chloro- -dicyclopropylbenzyl Alcohol

Ticket Subject: Overcoming Steric Hindrance & Reactivity Control

Status: Open Assigned Specialist: Senior Application Scientist Molecule ID: 4-Cl-DCPBA (CAS: 62586-97-4)

Welcome to the Specialized Support Hub

You are likely here because standard textbook protocols for tertiary alcohol activation (e.g.,


no reaction (recovered starting material)tarry mixtures of rearranged alkenes

The Core Conflict: Your molecule, 4-Chloro-


-dicyclopropylbenzyl alcohol
  • Electronic Hyper-Stability: The two cyclopropyl groups provide exceptional stabilization to the carbocation via

    
    -conjugation ("dancing resonance"), making 
    
    
    ionization electronically favorable.
  • Steric Fortress: The "cone angle" of the two cyclopropyl groups and the 4-chlorophenyl ring creates a massive steric wall, blocking incoming nucleophiles and preventing the formation of contact ion pairs required for clean substitution.

This guide provides field-proven protocols to bypass these barriers using Lewis Acid Catalysis and Solvent-Controlled Trapping .

Module 1: Diagnostic & Mechanism

Before attempting the protocols, understand why your previous attempts failed.

The "Dancing Resonance" Trap

Unlike a standard t-butyl group, the cyclopropyl groups stabilize the cation so well that it sits in a deep energy well. However, this stability is a double-edged sword. If the nucleophile cannot penetrate the steric shield immediately, the cation will eventually undergo ring-opening rearrangement (homoallyl formation) or elimination to relieve strain.

GAlcohol4-Cl-DCPBA(Starting Material)CationDicyclopropylCarbenium Ion(Super Stable)Alcohol->CationIonization(Fast)SubstTarget Substitution(Sterically Blocked)Cation->SubstRequiresCatalystElimElimination(Exocyclic Alkene)Cation->ElimThermodynamicSinkRearrangeRing Opening(Homoallyl Rearrangement)Cation->RearrangeAcidicConditions

Figure 1: The Reactivity Divergence. Without specific catalytic control, the system defaults to elimination or rearrangement.

Module 2: Troubleshooting Guides (Protocols)
Ticket #001: "I need to replace the -OH with a Nucleophile (Ether/Ester), but Williamson synthesis failed."

Diagnosis: Traditional base-mediated

Solution: Use Bismuth(III) Triflate (


) Catalysis123

Protocol:


 Catalyzed Substitution
ParameterConditionReason
Catalyst

(1–5 mol%)
Activates C-O bond without degrading cyclopropyl rings.
Solvent Nitromethane (

)
or Acetonitrile
Polar non-nucleophilic solvents stabilize the ionic intermediate, favoring substitution over elimination.
Nucleophile Acid Anhydride (for esters) or Alcohol (for ethers)Must be present in excess (3-5 equiv).
Temp Room Temp

60°C
Keep temp low to prevent thermodynamic rearrangement.

Step-by-Step:

  • Dissolve 4-Cl-DCPBA (1.0 equiv) and the Nucleophile (3.0 equiv) in Nitromethane (0.2 M).

  • Add

    
     (0.02 equiv).
    
  • Stir at RT.[2] Monitor by TLC.[2]

    • Note: If reaction is sluggish, heat to 50°C. Do not exceed 80°C.

  • Quench with saturated

    
    .
    
Ticket #002: "I need to convert the Alcohol to a Chloride, but

gave me black tar."

Diagnosis: Thionyl chloride (



cyclopropyl ring opening

Solution: Use Indium Trichloride (


) / Chlorodimethylsilane (HSiMe₂Cl)

Protocol: Mild Chlorination

ReagentEquivalentsRole

5 mol%Lewis Acid Catalyst

1.2 equivChlorinating agent & Oxygen acceptor
Solvent Dichloromethane (DCM)Apolar solvent prevents solvolysis.

Step-by-Step:

  • Dissolve 4-Cl-DCPBA in dry DCM under Argon/Nitrogen.

  • Add

    
     (5 mol%).
    
  • Dropwise add Chlorodimethylsilane (Caution: Exothermic).

  • Stir at 0°C for 1 hour, then warm to RT.

  • Critical Workup: Quench with cold saturated

    
     immediately. Do not let the mixture sit in acidic byproducts.
    
Ticket #003: "I am getting the Alkene (Elimination) instead of Substitution."

Diagnosis: You are likely using a solvent that is too non-polar (like Hexane or Toluene) or a base that is too strong. In non-polar solvents, the leaving group (OH/Water) cannot solvate effectively, leading to "tight ion pairing" where the counter-ion acts as a base and deprotonates the adjacent position.

Decision Tree for Solvent Selection:

SolventSelectStartSelect SolventGoalWhat is your Goal?Start->GoalSubstSubstitution(Ether/Ester/Halide)Goal->SubstKeep Ring IntactElimDehydration(Alkene)Goal->ElimForce Double BondSolv1Use Polar/Aprotic(MeNO2, MeCN)Subst->Solv1Stabilize CationSolv2Use Non-Polar(DCM, Toluene)Elim->Solv2Promote Ion Pairing

Figure 2: Solvent polarity dictates the fate of the dicyclopropyl carbinyl cation.

Corrective Action:

  • Switch solvent to Nitromethane or Acetonitrile .

  • Remove any exogenous base (TEA, Pyridine) if using Lewis Acid catalysis.

  • If using a nucleophile salt (e.g., NaCN), add a Phase Transfer Catalyst (18-Crown-6) to solubilize the nucleophile and make it more aggressive than the elimination pathway.

Frequently Asked Questions (FAQ)

Q: Can I use the Mitsunobu reaction (DEAD/PPh3) to invert the center? A: No. The Mitsunobu reaction is sterically sensitive. The 4-Cl-DCPBA molecule is too hindered for the betaine intermediate to form effectively. You will likely recover starting material or get elimination products.

Q: Why is the "4-Chloro" substituent important? A: The chlorine atom on the phenyl ring is electron-withdrawing (inductive effect). While the cyclopropyl groups stabilize the cation, the 4-Cl group slightly destabilizes the phenyl contribution. This actually helps you: it makes the phenyl ring less electron-rich, reducing the likelihood of side reactions (like Friedel-Crafts dimerization) on the phenyl ring itself.

Q: I see a "Homoallyl" impurity in my NMR. What is it? A: This is the signature of ring opening. It occurs when the cyclopropylcarbinyl cation rearranges.[4][5]

  • Cause: Your reaction medium became too acidic (pH < 1).

  • Fix: Add a "proton sponge" (2,6-di-tert-butylpyridine) to your reaction mixture to scavenge stray protons without inhibiting the Lewis Acid.

References
  • Orita, A., et al. (2001).[3] "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3." Journal of Organic Chemistry. Link

  • Olah, G. A., et al. (1964). "Stable Carbocations. LXXVIII. The Cyclopropylcarbinyl Cation." Journal of the American Chemical Society. Link

  • De Laurentis, G., et al. (2016). "Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization." Journal of Organic Chemistry. Link

  • Onishi, Y., et al. (2002). "Indium(III) Chloride-Catalyzed Chlorination of Alcohols with Chlorodimethylsilane." Tetrahedron Letters. Link

Technical Support Center: Optimizing Solvent Selection for 4-Chloro-alpha,alpha-dicyclopropylbenzyl Alcohol Purification

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a comprehensive, field-tested resource that explains the underlying principles of solvent selection and troubleshooting for this specific purification challenge. The methodologies outlined herein are designed to be self-validating, ensuring both scientific integrity and successful experimental outcomes.

I. Troubleshooting Guide: Common Issues in the Purification of 4-Chloro-alpha,alpha-dicyclopropylbenzyl Alcohol

This section addresses specific problems that may arise during the recrystallization of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol. Each issue is presented in a question-and-answer format, providing a clear path to resolution.

Q1: My product has "oiled out" during cooling instead of forming crystals. How can I fix this and prevent it from happening again?

A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2][3] This is often due to a high degree of supersaturation or the compound's melting point being lower than the temperature of the solution.[2][3]

Immediate Remedial Actions:

  • Re-dissolution: Gently reheat the mixture until the oil completely redissolves.

  • Add More Solvent: Introduce a small amount of additional hot solvent to decrease the supersaturation level.[1][2]

  • Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling is a primary driver of oiling out.[4] Consider letting the flask cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath.

  • Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites for crystal growth.[3]

  • Seed Crystals: If available, add a few seed crystals of pure 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol to induce crystallization.[4]

Preventative Measures:

  • Purity of Starting Material: High levels of impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[1][6] Consider a preliminary purification step if your starting material is very crude.

Q2: The purity of my recrystallized 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is still below the required specification. What are the likely causes and how can I improve it?

A2: Insufficient purity after recrystallization can stem from several factors, including the choice of solvent and the experimental technique.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the impurities well at both high and low temperatures, while having a steep solubility curve for your target compound.[7] If the impurities are co-crystallizing, the solvent is not effectively discriminating between your product and the contaminants.

    • Action: Perform a new solvent screen with a focus on solvents with different polarities. Given the structure of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol (a non-polar aromatic compound), consider non-polar to moderately polar solvents. A mixed solvent system, such as heptane/ethyl acetate or toluene/hexane, can offer more nuanced solubility properties.[8]

  • Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice.[9]

    • Action: Employ a slower, more controlled cooling process. Allow the solution to cool to room temperature naturally before inducing further crystallization with an ice bath. This provides time for the crystal lattice to form in an orderly manner, excluding impurities.

  • Insufficient Washing: Residual mother liquor on the crystal surface is a common source of contamination.

    • Action: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to displace the impurity-laden mother liquor.[10] Using warm or room-temperature solvent will dissolve a significant portion of your product.

Q3: My final yield is very low. How can I optimize the recovery of my product?

A3: Low yield is a frequent challenge in recrystallization and can be attributed to several factors.

Troubleshooting Steps:

  • Excessive Solvent Usage: Using too much solvent will result in a significant amount of your product remaining in the mother liquor even after cooling.[3]

    • Action: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7][10] If you've already completed the crystallization, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Premature Crystallization: If crystals form too early, for instance during a hot filtration step, product will be lost.

    • Action: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Also, use a slight excess of hot solvent before the hot filtration, and then boil it off before cooling to crystallize.

  • Washing with a "Good" Solvent: Washing the crystals with a solvent in which they are highly soluble, even when cold, will lead to significant product loss.

    • Action: Always wash with ice-cold recrystallization solvent.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the solvent selection and purification of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol.

Q1: What are the primary criteria for selecting a recrystallization solvent for 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol?

A1: The ideal solvent for recrystallization should meet the following criteria:

  • High Solubility at High Temperatures and Low Solubility at Low Temperatures: This is the most critical factor. It allows for the dissolution of the compound when hot and its precipitation upon cooling.[7][11]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a good temperature differential for crystallization but not so high that it exceeds the melting point of your compound, which could lead to oiling out.[2]

  • Inertness: The solvent must not react with 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[9]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.[7]

Q2: What types of solvents are likely to be good candidates for the recrystallization of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol?

A2: Based on the structure of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol, which is a largely non-polar molecule with some capacity for hydrogen bonding due to the hydroxyl group, the following solvent classes are good starting points for screening:

Solvent ClassExamplesRationale
Non-Polar Solvents Heptane, Hexane, CyclohexaneLikely to have low solubility at room temperature but may require a co-solvent to achieve sufficient solubility when hot. Good for precipitating the product from a more polar solvent.
Moderately Polar Aprotic Solvents Toluene, Ethyl AcetateOften provide a good balance of solubility properties for compounds of this nature.
Polar Aprotic Solvents Acetone, AcetonitrileMay be too effective at dissolving the compound, but could be useful as the "good" solvent in a mixed-solvent system.
Polar Protic Solvents Isopropanol, EthanolThe hydroxyl group may interact favorably, but the non-polar bulk of the molecule might limit solubility. Often used in combination with water.

Mixed Solvent Systems: A particularly effective approach for non-polar compounds is the use of a mixed solvent system.[12] A common strategy is to dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common pairs include heptane/ethyl acetate and toluene/hexane.[8]

Q3: How does the cooling rate affect the quality of my crystals?

A3: The rate of cooling has a significant impact on both the size and purity of the resulting crystals.

  • Slow Cooling: Promotes the formation of larger, more well-ordered crystals.[9][13] The slow process allows for the selective incorporation of the target molecule into the growing crystal lattice, effectively excluding impurities.[9]

  • Rapid Cooling: Tends to produce smaller crystals and can lead to the inclusion of impurities within the crystal structure.[9]

For optimal purity, a slow and controlled cooling process is highly recommended.

Q4: What are the likely impurities I might encounter in my crude 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol?

A4: The synthesis of tertiary alcohols like 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol often involves a Grignard reaction.[3][14] Potential impurities can arise from this synthesis and include:

  • Unreacted Starting Materials: Such as 4-chlorobenzaldehyde or a related ketone.

  • Byproducts of the Grignard Reagent: Including biphenyl-type compounds from the coupling of the Grignard reagent.

  • Products of Side Reactions: Grignard reagents are strong bases and can deprotonate any acidic protons present.

Q5: How can I effectively remove residual solvent from my final product?

A5: Residual solvent can be removed through several methods:

  • Air Drying: For volatile solvents, simply leaving the crystals in a fume hood for a period can be effective.

  • Vacuum Oven: Placing the crystals in a vacuum oven at a temperature well below the compound's melting point is a more efficient method for removing less volatile solvents.[12]

  • Desiccator: A desiccator containing a drying agent can be used to slowly remove residual solvent.[12]

III. Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent based on preliminary solubility tests.

  • Dissolution: Place the crude 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[7][10]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[10]

  • Drying: Dry the crystals to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

  • Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Workflow for Solvent Selection

Solvent_Selection_Workflow Start Start: Crude Product Solubility_Test Perform Solubility Tests (Small Scale) Start->Solubility_Test Is_Soluble_Cold Is it soluble in cold solvent? Solubility_Test->Is_Soluble_Cold Mixed_System Consider for Mixed-Solvent System Solubility_Test->Mixed_System Partial Solubility Is_Insoluble_Hot Is it insoluble in hot solvent? Is_Soluble_Cold->Is_Insoluble_Hot No Too_Soluble Discard: Too Soluble Is_Soluble_Cold->Too_Soluble Yes Good_Solvent Potential Good Single Solvent Is_Insoluble_Hot->Good_Solvent No Too_Insoluble Discard: Too Insoluble Is_Insoluble_Hot->Too_Insoluble Yes Proceed Proceed to Recrystallization Good_Solvent->Proceed Bad_Solvent Potential 'Bad' Solvent for Mixed System Bad_Solvent->Proceed With a 'Good' Solvent Mixed_System->Bad_Solvent

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Recrystallization Problem Oiling_Out Oiling Out? Problem->Oiling_Out Low_Purity Low Purity? Oiling_Out->Low_Purity No Reheat_Add_Solvent Reheat & Add More Solvent Oiling_Out->Reheat_Add_Solvent Yes Low_Yield Low Yield? Low_Purity->Low_Yield No Rescreen_Solvent Re-screen Solvents Low_Purity->Rescreen_Solvent Yes Success Successful Purification Low_Yield->Success No Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Yes Slow_Cool Cool Slowly Reheat_Add_Solvent->Slow_Cool Check_Cooling_Rate Slow Down Cooling Rescreen_Solvent->Check_Cooling_Rate Wash_Properly Wash with Ice-Cold Solvent Check_Cooling_Rate->Wash_Properly Recover_Mother_Liquor Recover from Mother Liquor Minimize_Solvent->Recover_Mother_Liquor

Sources

Technical Support Center: Controlling Moisture Sensitivity in 4-Chloro-α,α-dicyclopropylbenzyl Alcohol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-chloro-α,α-dicyclopropylbenzyl alcohol —a critical intermediate in the development of triazole fungicides and pharmaceutical agents—relies heavily on the nucleophilic addition of cyclopropylmagnesium bromide to methyl 4-chlorobenzoate (or 4-chlorophenylmagnesium bromide to dicyclopropyl ketone).

Because these pathways utilize high-energy organometallic precursors, they are notoriously susceptible to moisture degradation [1]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute anhydrous conditions and maximize your synthetic yield.

Mechanistic Causality: The "Why" Behind Moisture Sensitivity

To control moisture, we must first understand the thermodynamic and kinetic reality of the precursors. Grignard reagents (RMgBr) act as both powerful nucleophiles and exceptionally strong bases.

The pKa of water is ~15.7, whereas the conjugate acid of the cyclopropyl carbanion (cyclopropane gas) has a pKa of ~46. This massive thermodynamic gap means that any trace moisture in your solvent, electrophile, or glassware will trigger an irreversible, diffusion-controlled acid-base protonation. This parasitic pathway completely outcompetes the desired nucleophilic addition to the carbonyl carbon, instantly quenching the Grignard reagent into cyclopropane gas and inert magnesium hydroxide bromide (Mg(OH)Br) salts.

Mechanistic_Pathway Grignard Cyclopropylmagnesium Bromide (RMgBr) Product 4-Chloro-α,α-dicyclopropylbenzyl Alcohol (Target) Grignard->Product Nucleophilic Addition (Anhydrous) Byproduct Cyclopropane Gas + Mg(OH)Br (Quench) Grignard->Byproduct Acid-Base Protonation (Moisture Present) Moisture Trace Moisture (H2O) Moisture->Byproduct Electrophile Methyl 4-Chlorobenzoate (Electrophile) Electrophile->Product

Fig 1: Mechanistic divergence of Grignard reagents in anhydrous vs. moisture-rich environments.

Troubleshooting FAQs

Q1: My Grignard addition is failing, and I observe vigorous bubbling upon adding cyclopropylmagnesium bromide to the reaction mixture. What is happening? A: The bubbling you observe is the rapid evolution of cyclopropane gas. This indicates that your Grignard reagent is being quenched by a proton source—most likely residual water in your solvent or electrophile. You must rigorously dry your starting materials (see Q2) and ensure your glassware is flame-dried under a vacuum.

Q2: How do I properly dry the electrophile precursors (methyl 4-chlorobenzoate or dicyclopropyl ketone)? A: Never use standard inorganic salts like calcium chloride or sodium sulfate for Grignard precursors; they leave unacceptable ppm levels of water (often >100 ppm). For liquid precursors or solvent solutions, use activated 3Å or 4Å molecular sieves. While some ketones undergo aldol condensation over basic sieves, dicyclopropyl ketone lacks highly reactive alpha-protons, making 4Å sieves safe and highly effective. Store the precursor over 20% m/v activated sieves for 48 hours to achieve <10 ppm water content [2].

Q3: My cyclopropylmagnesium bromide is stored in a Sure/Seal™ bottle. Why is my reaction yield still dropping over time? A: Repeated piercing of the septum introduces trace atmospheric moisture and oxygen, which degrades the active molarity of the Grignard reagent over time. You cannot rely on the concentration printed on the bottle label. You must titrate the reagent immediately before use to determine the exact active carbanion concentration.

Quantitative Data: Desiccants & Moisture Impact

Table 1: Desiccant Efficiency for Precursors and Solvents
DesiccantTarget MaterialTimeResidual Water (ppm)Recommendation
MgSO₄ (Anhydrous)Solvents / Esters24 h~100 - 150 ppmNot recommended for Grignard
CaH₂ (Reflux)THF / 2-MeTHF12 h~10 - 50 ppmAcceptable, requires distillation
3Å Molecular Sieves (20% m/v)THF / Methanol48 h< 10 ppmOptimal for solvents
4Å Molecular Sieves (20% m/v)Dicyclopropyl Ketone48 h< 10 ppmOptimal for liquid electrophiles
Table 2: Impact of Moisture Content on Target Alcohol Yield
Moisture Level (ppm)Grignard Equivalents RequiredTarget Alcohol Yield (%)Primary Byproduct
< 10 ppm1.05 - 1.10> 92%Trace unreacted starting material
50 - 100 ppm1.20 - 1.3075 - 85%Cyclopropane / Chlorobenzene
> 250 ppm> 1.50< 40%Ketone Hydrates / Quenched RMgBr

Self-Validating Experimental Protocols

Protocol A: Self-Validating Knochel Titration of Cyclopropylmagnesium Bromide

Causality & Validation: This titration uses iodine (I₂) and lithium chloride (LiCl). The active Grignard reagent reacts with I₂ to form the alkyl iodide. The sudden disappearance of the brown iodine color provides a self-validating, visual endpoint confirming the exact concentration of active nucleophile, inherently excluding any inactive Mg(OH)Br formed via moisture degradation [3].

  • Flame-dry a 10 mL Schlenk flask under high vacuum and backfill with high-purity argon.

  • Accurately weigh ~100 mg of Iodine (I₂) into the flask.

  • Dissolve the I₂ in 2.0 mL of a 0.5 M anhydrous LiCl solution in THF (this creates a dark brown solution) [4].

  • Cool the solution to 0 °C using an ice bath.

  • Using a 1.0 mL graduated gas-tight syringe, add the cyclopropylmagnesium bromide solution dropwise.

  • Record the exact volume added when the solution transitions instantly from brown to completely colorless (transparent).

  • Calculate molarity:

    
    .
    
Protocol B: Anhydrous Synthesis Workflow

Causality & Validation: This workflow utilizes positive pressure and syringe pump addition to prevent atmospheric moisture ingress and control the exothermic nature of the addition, preventing thermal degradation of the precursors.

  • Glassware Preparation: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and magnetic stir bar under high vacuum (0.1 mmHg) for 5 minutes. Backfill with Argon. Repeat the vacuum/Argon cycle three times.

  • Precursor Loading: Dissolve methyl 4-chlorobenzoate (or dicyclopropyl ketone) in anhydrous THF (pre-dried over 3Å sieves to <10 ppm water). Transfer to the flask via cannula.

  • Reagent Transfer: Transfer the titrated cyclopropylmagnesium bromide (1.1 active equivalents) into a sterile, argon-purged addition funnel or syringe.

  • Controlled Addition: Cool the electrophile solution to 0 °C. Add the Grignard solution dropwise via a syringe pump over 45 minutes to prevent localized heating.

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Quench slowly with saturated aqueous NH₄Cl at 0 °C to safely neutralize unreacted Grignard without exposing the newly formed tertiary alcohol to strong acids (which would cause dehydration).

Anhydrous_Workflow Step1 1. Glassware Flame Drying (Vacuum) Step2 2. Argon Purge (Schlenk Line) Step1->Step2 Step3 3. Knochel Titration (Active RMgBr) Step2->Step3 Step4 4. Electrophile Addition (Syringe) Step3->Step4 Step5 5. Anhydrous Reaction Execution Step4->Step5

Fig 2: Self-validating anhydrous workflow for moisture-sensitive Grignard reactions.

References

  • Explore our newly expanded range of Grignard Reagents Thermo Fisher Scientific (Acros Organics) URL:[Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Journal of Organic Chemistry (ACS Publications), Williams et al., 2010 URL:[Link]

  • Organic Syntheses Procedure: Titration of Grignard Reagents Organic Syntheses, Vol. 93, p. 319 URL:[Link]

Technical Support Center: Solvent Removal & Purification of 4-Chloro-α,α-dicyclopropylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and solvent removal strategies for 4-Chloro-α,α-dicyclopropylbenzyl alcohol (CAS: 62586-97-4). This tertiary alcohol presents unique challenges due to the steric bulk of the two cyclopropyl groups and the electronic sensitivity of the cyclopropylcarbinyl system.

Executive Summary & Chemical Profile

Compound: 4-Chloro-α,α-dicyclopropylbenzyl alcohol CAS: 62586-97-4 Molecular Formula: C₁₃H₁₅ClO Key Sensitivity: Acid-Catalyzed Rearrangement. The cyclopropylcarbinyl moiety is highly prone to ring expansion and dehydration under acidic conditions or excessive heat, forming homoallylic or cyclobutyl derivatives. Physical State: Typically a crystalline solid, but often isolated as a viscous oil due to solvent entrapment (solvent inclusion complexes).

Strategic Protocols for Solvent Removal

Phase I: Bulk Solvent Removal (Rotary Evaporation)

Do not treat this step as trivial. Improper thermal management here initiates degradation.

  • Bath Temperature: Maximum 35°C .

  • Vacuum Pressure: Ramp down slowly to < 10 mbar.

  • Buffer Addition: If the crude reaction mixture was acidic, add a trace of Triethylamine (Et₃N) (0.1% v/v) to the solvent prior to evaporation to neutralize trace acidity on the flask walls.

Phase II: Removing Trace Residuals (The "Oil" Problem)

Users frequently report the product remaining as a "stubborn oil" containing trapped THF or Dichloromethane (DCM).

Method A: Azeotropic Displacement (For Oils) Use this method if the product refuses to solidify.

  • Redissolve the oily residue in a minimal amount of Pentane or Hexane (HPLC grade).

  • Concentrate again on the rotovap at 30°C. The non-polar solvent disrupts the hydrogen-bonding network holding polar solvents (THF/DCM).

  • Repeat 2-3 times.

  • Why this works: The lattice energy of the crystal is often disrupted by solvent inclusion. Pentane acts as a "displacer," breaking these solvates and encouraging crystallization.

Method B: High-Vacuum Trituration (For Solidification)

  • Place the flask under high vacuum (< 0.1 mmHg).

  • While under vacuum, gently scratch the side of the flask with a spatula or use a magnetic stir bar to agitate the oil.

  • Cooling: Immerse the flask in a dry ice/acetone bath (-78°C) to freeze the oil, then allow it to warm slowly under vacuum. This freeze-thaw cycle can fracture solvent pockets.

Phase III: Recrystallization (Final Polish)

If the product is solid but contains trapped solvent:

  • Solvent System: Hexane (or Pentane) with a minimal amount of Et₂O or EtOAc.

  • Protocol: Dissolve in minimum hot Hexane (max 40°C). Add Et₂O dropwise until clear. Cool slowly to -20°C.

  • Filtration: Wash crystals with cold Pentane (-20°C) to remove surface mother liquor.

Critical Control Points & Troubleshooting (Q&A)

Q1: Why does my product decompose on the silica column?

Diagnosis: Acid-Catalyzed Rearrangement. Mechanism: Standard silica gel is slightly acidic (pH ~6.5). The cyclopropylcarbinyl cation (formed via protonation of the alcohol) is a "non-classical" carbocation that rapidly rearranges to cyclobutyl or homoallylic isomers. Solution:

  • Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.

  • Eluent Modifier: Maintain 0.5% Et₃N in your elution solvent system.

Q2: I see "extra" alkene peaks in my NMR after drying at 50°C. What happened?

Diagnosis: Thermal Dehydration. Analysis: Tertiary alcohols are prone to elimination. While the cyclopropyl group usually resists simple elimination due to ring strain (forming an exocyclic double bond), the combination of heat and trace acid (even from glass surfaces) can trigger dehydration or ring-opening. Corrective Action:

  • Limit Heat: Never exceed 40°C.

  • Glassware: Base-wash glassware (dilute NaOH followed by water/acetone rinse) to remove acidic residues.

Q3: How do I remove residual DMF or DMSO?

Diagnosis: High-boiling solvent entrapment. Solution: Do not use heat.

  • Dissolve product in Ethyl Acetate .

  • Wash 3x with Water (to pull out DMF/DMSO).

  • Wash 1x with Brine .

  • Dry over Na₂SO₄ (Sodium Sulfate) - Avoid MgSO₄ as it can be slightly Lewis acidic.

  • Proceed to Phase I evaporation.

Visualizations

Diagram 1: Acid-Catalyzed Instability Risk

This diagram illustrates why acidic conditions must be strictly avoided during purification.

G Start 4-Chloro-α,α- dicyclopropylbenzyl alcohol Cation Cyclopropylcarbinyl Cation (Intermediate) Start->Cation Protonation & -H2O Acid + H+ (Acid) Acid->Start Path1 Ring Expansion (Cyclobutyl Isomers) Cation->Path1 Rearrangement Path2 Ring Opening (Homoallylic Alcohols) Cation->Path2 Rearrangement Path3 Dehydration (Alkenes) Cation->Path3 Elimination

Caption: The cyclopropylcarbinyl cation intermediate is highly unstable, leading to irreversible structural rearrangement under acidic conditions.

Diagram 2: Solvent Removal Decision Tree

A logic flow for selecting the correct drying method based on physical state.

G State Current State of Product Solid Solid / Crystalline State->Solid Oil Viscous Oil / Gum State->Oil Recryst Recrystallize (Hexane/Et2O) Solid->Recryst High Purity Needed Vac High Vacuum (<0.1 mbar, 25°C) Solid->Vac Routine Drying Azeo Azeotropic Displacement (Add Pentane -> Rotovap) Oil->Azeo First Attempt Check Did it solidify? Azeo->Check Check->Solid Yes Freeze Freeze-Thaw Cycle (-78°C to RT under Vac) Check->Freeze No (Stubborn) Freeze->Vac

Caption: Workflow for selecting the optimal solvent removal strategy based on the product's physical state.

Data Summary: Solvent Properties & Removal Limits

SolventBoiling Point (°C)Azeotrope with Water?Removal Strategy for Labile Alcohols
THF 66YesDisplace with Pentane; High Vac.
DCM 40YesRotovap (mild); Displace with Hexane.
Ethyl Acetate 77YesHigh Vac; difficult to remove traces if oil.
DMF 153NoAqueous wash (Do not distill).
Toluene 110YesAzeotropes with many alcohols; use High Vac.

References

  • BenchChem. (2025). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Link

  • Organic Syntheses. (2012). Suzuki-Miyaura cross-coupling of aryl halides... benzylic alcohols.[1] Org. Lett. 14, 1278-1281. Link

  • Marek, I., et al. (2020).[2] Stereospecific nucleophilic substitution of cyclopropylcarbinols. J. Am. Chem. Soc. 142, 5543-5548.[2] (Cited for cyclopropylcarbinyl cation stability).[3][4][5][6][7] Link

  • Royal Society of Chemistry. (2015). Hot water-promoted cyclopropylcarbinyl rearrangement. Org. Biomol. Chem. Link

  • PubChem. 4-chloro-alpha,alpha-dicyclopropylbenzenemethanol (Compound Summary). Link

Sources

Technical Support Center: Enhancing Enantioselectivity in 4-Chloro-α,α-dicyclopropylbenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural modification and enantioselective functionalization of 4-Chloro-α,α-dicyclopropylbenzyl alcohol (CAS: 62586-97-4) and its derivatives. As a Senior Application Scientist, I have designed this guide to address the unique steric and electronic challenges associated with gem-dicyclopropyl tertiary alcohols.

Due to the extreme steric bulk of the two cyclopropyl rings and the 4-chlorophenyl moiety, standard asymmetric catalysis often fails. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high enantiomeric excess (ee) during the desymmetrization of these complex prochiral centers.

Part 1: Troubleshooting Guide

Q: Why is the enantiomeric excess (ee) of my desymmetrized derivative plateauing at <50%? A: This plateau is typically caused by the extreme steric hindrance of the gem-dicyclopropyl groups. Standard transition metal catalysts (like Titanium or Ruthenium) possess smaller ionic radii, which prevents the bulky tertiary alcohol from deeply entering the chiral pocket. When coordination is shallow, enantio-face discrimination fails. Causality & Solution: Switch to a Hafnium(IV)-based catalyst system paired with a flexible bishydroxamic acid (BHA) ligand. Hafnium has a larger ionic radius than Titanium, allowing it to accommodate the bulky dicyclopropyl carbinol while maintaining a rigid chiral environment, pushing the ee above 90% .

Q: I am observing a high percentage of achiral elimination byproducts (e.g., dienes). How can I minimize this? A: Tertiary alcohols bearing electron-withdrawing groups (like the 4-chlorophenyl moiety) are highly prone to carbocation formation and subsequent E1 elimination under Lewis acidic conditions. Causality & Solution: Lower the reaction temperature to -20 °C. The enantioselective desymmetrization pathway has a lower activation energy than the elimination pathway when properly catalyzed. Additionally, ensure strictly anhydrous conditions; trace water accelerates the dissociation of the metal-alkoxide intermediate, promoting the unwanted E1 elimination.

Q: How do I prevent the cyclopropyl rings from undergoing unwanted ring-opening during Lewis acid catalysis? A: Cyclopropyl rings possess high ring strain and "banana bonds" that are susceptible to electrophilic cleavage. Using harsh Lewis acids (e.g., AlCl


, TiCl

) will trigger a cationic ring-opening cascade. Causality & Solution: Utilize multidentate ligands (like BHA) to dampen the Lewis acidity of the metal center. The ligand tightly wraps the metal, modulating its electrophilicity so it activates the target functional group without rupturing the delicate cyclopropyl rings .

Part 2: Frequently Asked Questions (FAQs)

Q: How does the 4-chloro substituent affect the reaction kinetics compared to an unsubstituted benzyl alcohol? A: The 4-chloro group exerts a mild electron-withdrawing inductive effect (-I) while providing resonance stabilization (+M). This makes the tertiary hydroxyl oxygen slightly less nucleophilic, slowing down the initial ligand exchange with the metal catalyst. However, it also stabilizes the transition state against unwanted carbocation-mediated racemization. You may need to increase the catalyst loading from 5 mol% to 10 mol% to compensate for the reduced initial coordination rate.

Q: What is the best method to monitor the enantiomeric excess of the product? A: Chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H or AD-H column is the industry standard. Because the cyclopropyl groups lack strong UV chromophores, rely on the UV absorbance of the 4-chlorophenyl ring at 254 nm for detection.

Part 3: Quantitative Data Presentation

The following table summarizes the optimization of reaction conditions for the enantioselective desymmetrization of 4-chloro-α,α-dicyclopropylbenzyl alcohol derivatives. Notice how the shift from Titanium to Hafnium, coupled with temperature control, dictates the stereochemical outcome.

Table 1: Optimization of Catalyst and Conditions for Desymmetrization

Catalyst SystemLigandTemp (°C)SolventConversion (%)Enantiomeric Excess (ee %)
Ti(OiPr)

Chiral BHA25CH

Cl

4512
Zr(OtBu)

Chiral BHA0Toluene6855
Hf(OtBu)

Chiral BHA0Toluene8988
Hf(OtBu)

Chiral BHA -20 Toluene 85 96

Part 4: Experimental Protocol

Self-Validating Methodology: Hafnium-Catalyzed Enantioselective Desymmetrization

Objective: Achieve >95% ee in the functionalization of the prochiral gem-dicyclopropyl carbinol.

  • Catalyst Pre-Complexation (Critical Step): In a flame-dried Schlenk flask under argon, dissolve the chiral BHA ligand (12 mol%) in anhydrous toluene (0.1 M). Add Hf(OtBu)

    
     (10 mol%) dropwise at room temperature. Stir for 1 hour.
    Validation Check: The solution should turn pale yellow. Pre-complexation is mandatory; free Hf(OtBu)
    
    
    
    acts as an achiral Lewis acid and will drastically reduce the overall ee.
  • Substrate Addition: Cool the catalyst solution to -20 °C using a cryocooler. Slowly add 4-chloro-α,α-dicyclopropylbenzyl alcohol (1.0 equiv) dissolved in 2 mL of anhydrous toluene.

  • Reagent Addition: Add the functionalizing reagent (e.g., an epoxidizing agent or desymmetrizing nucleophile) via a syringe pump over 2 hours. Causality: Slow addition prevents localized exothermic spikes, suppressing the competing achiral background reaction and E1 elimination.

  • Quenching & Workup: After 24 hours, quench the reaction with saturated aqueous NaHCO

    
     (5 mL). Extract with dichloromethane (3 x 10 mL), dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Analytical Validation: Determine conversion via

    
    H NMR (monitor the shift of the cyclopropyl methine protons from ~1.2 ppm to ~1.5 ppm) and ee via chiral HPLC.
    

Part 5: Mechanistic Visualization

The following diagram illustrates the kinetic pathways during the desymmetrization process. The critical divergence occurs at the transition state, where temperature control dictates whether the reaction proceeds to the desired chiral derivative or the achiral elimination byproduct.

Desymmetrization Substrate Prochiral Substrate (gem-Dicyclopropyl) Catalyst Hf(IV)-BHA Catalyst Coordination Substrate->Catalyst Ligand Exchange TS Sterically Differentiated Transition State Catalyst->TS Chiral Pocket Binding Desymm Enantioselective Desymmetrization TS->Desymm Low Temp (-20 °C) Byproduct Achiral Elimination (E1 Pathway) TS->Byproduct High Temp (>0 °C) Product Chiral Derivative (>95% ee) Desymm->Product Quenching

Reaction pathway for the enantioselective desymmetrization of gem-dicyclopropyl carbinols.

Part 6: References

  • Title: Catalytic Enantioselective Epoxidation of Tertiary Allylic and Homoallylic Alcohols Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity Source: Angewandte Chemie International Edition URL: [Link]

Validation & Comparative

HPLC method validation for 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol purity

HPLC Method Validation for 4-Chloro- -dicyclopropylbenzyl Alcohol Purity

Executive Summary & Strategic Context

4-Chloro-


-dicyclopropylbenzyl alcoholRilmenidine122

This guide objectively compares analytical methodologies, establishing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior standard over Gas Chromatography (GC) and Normal Phase HPLC.[1][2] We provide a validated, optimized protocol compliant with ICH Q2(R1) guidelines, addressing the specific challenge of the compound's thermal instability.

Technical Comparison: Why RP-HPLC?

The selection of an analytical method for tertiary benzyl alcohols is dictated by their physicochemical stability. Below is a comparative analysis of available technologies.

FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Normal Phase HPLC
Primary Mechanism Partitioning (Hydrophobicity)Volatility & Boiling PointAdsorption (Polarity)
Thermal Stress Low (Ambient to 40°C) High (Injectors >200°C) Low
Critical Risk None.[1][2] Suitable for labile alcohols.In-Column Dehydration. Tertiary alcohols often eliminate water to form alkenes in the injector port, leading to false impurity profiles.Solvent evaporation issues; less reproducible retention times for aqueous-soluble impurities.[1]
Selectivity Excellent for separating the alcohol from hydrophobic starting materials (ketones/esters).Good, but compromised by degradation artifacts.[2]Good for isomer separation, but poor for general purity profiling.[2]
Sensitivity (LOD) High (UV @ 220 nm).High (FID), but baseline noise can obscure trace impurities.[2]Moderate.
The "GC Trap": Thermal Instability

The dicyclopropyl group provides significant steric bulk, but the tertiary hydroxyl group is prone to

12

This results in a false negative for the main peak and a false positive for the alkene impurity. Therefore, RP-HPLC is the mandatory choice for accurate purity assignment.[1]

Optimized HPLC Method Protocol

This method is designed to separate the target alcohol from its likely impurities: 4-chlorobenzophenone (starting material) and the dehydrated alkene (process impurity).

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column: C18 (Octadecylsilane), End-capped.[1][2]

    • Spec:

      
      , 
      
      
      or
      
      
      (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[2]
    • Rationale: End-capping reduces silanol interactions with the hydroxyl group, preventing peak tailing.[1][2]

  • Mobile Phase A: 0.1% Orthophosphoric acid (

    
    ) in Water (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Gradient.[3][4]

    • T=0 min: 40% B

    • T=15 min: 90% B[1]

    • T=20 min: 90% B[1]

    • T=21 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature:

    
    .
    
  • Detection: UV @ 220 nm (Primary) and 254 nm (Secondary).

    • Note: The chlorobenzene moiety has strong absorption at 220 nm.

  • Injection Volume:

    
    .
    
Sample Preparation[1]
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Target Concentration:

    
    .
    
  • Filtration:

    
     PTFE or Nylon filter (ensure filter compatibility validation).
    

Method Validation (ICH Q2(R1) Compliant)

The following validation parameters ensure the method is "fit for purpose."

Specificity (Selectivity)[2]
  • Objective: Prove the method can distinguish the analyte from impurities.

  • Protocol: Inject individual standards of:

    • Blank (Diluent).

    • 4-Chloro-

      
      -dicyclopropylbenzyl alcohol (Main Peak).[1][2]
      
    • 4-Chlorobenzophenone (Precursor).[1]

    • Forced Degradation Sample (Acid/Heat stress to generate the alkene).

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    between all critical pairs. Purity threshold (via DAD)
    
    
    .
Linearity[6]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Data Analysis: Plot Concentration (

    
    ) vs. Peak Area (
    
    
    ).
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of the standard into a placebo matrix (or solvent) at 80%, 100%, and 120% levels. Triplicate preparations for each level.

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%.

Precision
  • System Precision: 6 injections of the standard. RSD

    
    .[3]
    
  • Method Precision: 6 independent sample preparations. RSD

    
    .[6]
    
Robustness[2][5]
  • Protocol: Deliberately vary parameters:

    • Flow rate (

      
       mL/min).
      
    • Column Temp (

      
      ).
      
    • Mobile Phase pH (

      
       units).
      
  • Acceptance Criteria: System suitability parameters (Resolution, Tailing Factor) must remain within limits.

Visualized Workflows

Diagram 1: Analytical Decision Tree (Why HPLC?)

This logic flow illustrates the critical decision-making process preventing the use of GC for this thermally labile intermediate.

DecisionTreeStartStart: Method Selection4-Chloro-alpha,alpha-dicyclopropylbenzyl alcoholCheckVolatilityCheck VolatilityStart->CheckVolatilityCheckStabilityCheck Thermal Stability(Tertiary Alcohol)CheckVolatility->CheckStabilityVolatile enough? YesGC_PathGas Chromatography (GC)CheckStability->GC_PathStable? No (Tertiary OH)HPLC_PathRP-HPLC (Recommended)CheckStability->HPLC_PathLabile? YesDehydrationRisk: In-Column Dehydration(False Impurity Profile)GC_Path->DehydrationHigh Temp InjectionSuccessAccurate Purity Profile(No Thermal Degradation)HPLC_Path->SuccessAmbient Temp

Caption: Decision logic highlighting the risk of thermal degradation in GC, necessitating the use of HPLC.

Diagram 2: Validation Workflow (ICH Q2)

The step-by-step lifecycle for validating the proposed method.

ValidationWorkflowStep11. System Suitability(Tailing < 1.5, Plates > 2000)Step22. Specificity(Resolution > 1.5)Step1->Step2Step33. Linearity & Range(R² > 0.999)Step2->Step3Step44. Accuracy & Precision(Recovery 98-102%)Step3->Step4Step55. Robustness(Flow/Temp Variation)Step4->Step5FinalValidated MethodReady for QCStep5->Final

Caption: Sequential workflow for ICH Q2(R1) method validation.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[7][8][9][10] Link

  • BOC Sciences. Rilmenidine: Introduction, Mechanism of Action and Synthesis. (Detailed synthesis pathway confirming the alcohol intermediate).

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (Discussion on thermal instability of analytes). Link

  • MDPI. In-Column Dehydration of Benzyl Alcohols in Gas Chromatography. (Evidence of tertiary alcohol degradation). Link[2]

  • Arabian Journal of Chemistry. Development and validation of HPLC method for analysis of β-CCT and its related substances. (Analogous method validation for chlorophenyl intermediates). Link

A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H-NMR spectrum of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol, a molecule of interest in synthetic and medicinal chemistry. We will dissect the predicted spectral features, drawing upon fundamental principles and established data for analogous structures. Furthermore, this guide will objectively compare the utility of ¹H-NMR with other common analytical techniques, providing a holistic perspective for researchers and drug development professionals engaged in structural elucidation.

Deciphering the Molecular Architecture: Predicted ¹H-NMR Spectral Analysis

The structure of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol presents several distinct proton environments, each with a characteristic signature in the ¹H-NMR spectrum. A thorough analysis requires consideration of symmetry, electronic effects of substituents, and the unique magnetic properties of the cyclopropyl rings.

Caption: Key proton environments in 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol.

Aromatic Protons (δ ~7.3 ppm): The 4-chlorophenyl group constitutes a para-disubstituted aromatic system. Due to the plane of symmetry bisecting the C1-C4 axis, the four aromatic protons are chemically divided into two sets of two equivalent protons (Hₐ and Hₑ).

  • Hₐ Protons: These protons are ortho to the electron-withdrawing chlorine atom and will be deshielded, appearing further downfield.

  • Hₑ Protons: These protons are ortho to the dicyclopropyl(hydroxy)methyl group and meta to the chlorine.

This arrangement typically gives rise to an AA'BB' system, which often simplifies to a pair of doublets, especially at higher field strengths. We predict two distinct signals in the aromatic region (typically 6.5-8.5 ppm[1]), each integrating to 2H.

Cyclopropyl Protons (δ ~0.2-1.0 ppm): A hallmark of the cyclopropyl group in ¹H-NMR is the significant upfield shift of its proton signals.[2] This phenomenon arises from the magnetic anisotropy of the three-membered ring, where the circulation of electrons in the C-C bonds creates a shielding cone above and below the ring's plane.[2]

  • The two cyclopropyl groups are equivalent due to free rotation around the C-C single bond.

  • Within each ring, the four methylene protons (CH₂) are diastereotopic and thus chemically non-equivalent. They will exhibit complex splitting patterns due to both geminal and vicinal coupling.

  • This will result in a series of complex multiplets in the highly shielded region of the spectrum, typically below 1.5 ppm.[3] The total integration of this region will correspond to 8H.

Hydroxyl Proton (δ variable): The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding. It typically appears as a broad singlet and can range from 1-5 ppm.[4] Its identity can be unequivocally confirmed by a D₂O exchange experiment, wherein the -OH peak disappears from the spectrum.

Predicted Data Summary

The following table summarizes the anticipated ¹H-NMR spectral data for 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol, assuming analysis in CDCl₃.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssigned ProtonsRationale
~ 7.3 (d)Doublet2HAromatic (ortho to -Cl)Deshielding by electronegative Cl.
~ 7.2 (d)Doublet2HAromatic (ortho to -C(OH)R₂)Standard aromatic region.
1.5 - 2.5 (variable)Broad Singlet1HHydroxyl (-OH)Hydrogen bonding effects; confirmed by D₂O shake.
0.2 - 1.0Multiplet8HCyclopropyl (-CH₂)Significant shielding from ring current anisotropy.[2][5]

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While ¹H-NMR is arguably the most powerful tool for elucidating the precise hydrogen framework of a molecule, a comprehensive characterization relies on the synergy of multiple analytical methods. Each technique provides a unique piece of the structural puzzle.

TechniqueInformation Provided for this MoleculeAdvantagesLimitations
¹H-NMR Spectroscopy Precise proton environment, connectivity (via coupling), and stoichiometry (via integration).High resolution, non-destructive, provides detailed structural map.Lower sensitivity than MS, complex spectra can be challenging to interpret fully.
¹³C-NMR Spectroscopy Number of unique carbon atoms and their electronic environment (alkane, aromatic, carbinol).Complements ¹H-NMR, confirms carbon skeleton.Lower sensitivity, requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight, isotopic pattern (confirming presence of Cl), and fragmentation data.Extremely high sensitivity, provides molecular formula confirmation.[6]Does not provide detailed stereochemical or isomeric information.
Infrared (IR) Spectroscopy Presence of key functional groups (O-H, C-O, aromatic C=C, C-Cl).Fast, simple, good for functional group identification.Provides limited information on the overall molecular skeleton.
Gas/Liquid Chromatography (GC/LC) Purity of the sample, separation from impurities or starting materials.[7][8][9]Excellent for assessing purity and for hyphenation with MS.Provides no direct structural information.

This comparison underscores that while ¹H-NMR provides the most detailed map of the proton framework, techniques like Mass Spectrometry are essential for confirming the molecular formula, and IR spectroscopy quickly verifies the presence of key functional groups.

From Sample to Structure: A Validated Workflow

Achieving a high-quality, interpretable ¹H-NMR spectrum requires a systematic and validated experimental approach. The causality behind each step is critical for ensuring data integrity.

Experimental Protocol: ¹H-NMR Spectrum Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol. Rationale: This ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube. Rationale: CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single deuterium lock signal. The deuterium atom is not detected in ¹H-NMR, preventing solvent interference.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Rationale: TMS is chemically inert and its sharp, single peak provides a universal reference point for chemical shifts.

  • Spectrometer Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument). Rationale: Higher field strengths (e.g., 500 MHz vs. 300 MHz) provide better signal dispersion, simplifying the analysis of complex splitting patterns like those in the aromatic and cyclopropyl regions.

    • Lock the spectrometer onto the deuterium signal of the solvent. Rationale: The lock signal compensates for any drift in the magnetic field, ensuring spectral stability over the course of the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. Rationale: Proper shimming is crucial for achieving sharp, symmetrical peaks and high resolution, which is necessary to resolve fine coupling constants.

    • Acquire the ¹H-NMR spectrum using appropriate parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal set to determine the relative ratio of protons.

Analytical Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Structural Elucidation a Dissolve Compound in CDCl3 + TMS b Lock & Shim (500 MHz Spectrometer) a->b c Acquire FID b->c d Fourier Transform c->d e Phase & Calibrate d->e f Integrate Signals e->f g Assign Chemical Shifts & Splitting Patterns f->g h Compare with MS & IR Data g->h i Confirm Structure h->i

Caption: A validated workflow for structural elucidation using NMR and other techniques.

Conclusion

The ¹H-NMR spectrum of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is predicted to exhibit highly diagnostic features. The presence of a simple para-substituted aromatic pattern, a broad hydroxyl singlet, and most notably, a complex series of highly shielded multiplets, provides conclusive evidence for its structure.[2] While ¹H-NMR serves as the cornerstone for this analysis, its power is maximized when used in concert with complementary techniques such as mass spectrometry and IR spectroscopy. This integrated approach ensures an unambiguous and robust structural assignment, a critical requirement in modern chemical research and development.

References

  • hil8_sln.html. Available at: [Link]

  • Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • 'H chemical shifts for cyclopropyl protons (in | Download Table. ResearchGate. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]

  • Displays the chemical shift changes (δ) in ppm for 1 H NMR between benzyl alcohol and the natural CD's …. ResearchGate. Available at: [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

  • Benzyl alcohol - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

  • The effect of cyclopropyl groups on chemical shifts and coupling constants. R Discovery. Available at: [Link]

  • Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. PubMed. Available at: [Link]

  • Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Available at: [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Available at: [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

  • 4-chloro-alpha,alpha-dicyclopropylbenzenemethanol (C13H15ClO). PubChemLite. Available at: [Link]

  • H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Available at: [Link]

  • Solved You have been assigned Unknown D. View the 1H NMR | Chegg.com. Chegg. Available at: [Link]

  • Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

  • Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols ABSTRAC. Worldwidejournals.com. Available at: [Link]

  • Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][2][10]diazepin-11-yl)piperazin-1-yl)acetate. Available at: [Link]

  • 4-Chlorobenzyl alcohol. NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to the FTIR Spectral Identification of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectral data for the identification of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with related compounds, supported by experimental data and established spectroscopic principles. Our focus is on providing a robust framework for the unambiguous identification of this complex molecule.

Introduction: The Significance of Structural Elucidation

4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is a molecule of interest in synthetic chemistry, potentially as an intermediate in the development of novel pharmaceutical compounds or agrochemicals. Its unique structure, featuring a tertiary alcohol, two cyclopropyl rings, and a 4-chlorophenyl group, presents a distinct spectroscopic challenge. Accurate structural confirmation is paramount for ensuring reaction success, purity of intermediates, and the ultimate safety and efficacy of any final product. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for verifying the presence of key functional groups and the overall molecular architecture.

This guide will deconstruct the expected FTIR spectrum of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol by comparing it to the spectra of simpler, constituent-like molecules: benzyl alcohol and 4-chlorobenzyl alcohol. This comparative approach allows for a clear understanding of how each structural moiety contributes to the overall spectral fingerprint.

The First Principle: Understanding Molecular Vibrations with FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. These vibrations occur at specific frequencies corresponding to the bond type, the masses of the atoms involved, and the overall molecular environment. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of its functional groups. For a detailed overview of the principles of FTIR, please refer to resources such as the "Table of Characteristic IR Absorptions" from Millersville University[1].

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol, the following protocol is recommended. This procedure is designed to be self-validating by ensuring proper background correction and sample preparation.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum with the empty ATR accessory. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO2, water vapor).

  • Sample Preparation:

    • Place a small amount of the solid 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

The following diagram illustrates the experimental workflow for acquiring the FTIR spectrum.

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_data Data Processing & Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to ATR Background_Scan->Apply_Sample Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Sample_Spectrum Baseline_Correction Baseline Correction Acquire_Sample_Spectrum->Baseline_Correction Peak_Picking Peak Picking & Labeling Baseline_Correction->Peak_Picking Spectral_Interpretation Spectral Interpretation Peak_Picking->Spectral_Interpretation

Caption: Experimental workflow for FTIR analysis.

Spectral Analysis and Comparison

The FTIR spectrum of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is best understood by dissecting it into the contributions from its three main structural components: the tertiary alcohol, the dicyclopropyl groups, and the 4-chlorophenyl ring.

The Tertiary Alcohol Moiety

The most prominent feature of an alcohol in an FTIR spectrum is the O-H stretching vibration.[1][2] In a condensed phase (solid or liquid), this appears as a broad and strong absorption band due to hydrogen bonding. For a tertiary alcohol, the C-O stretching vibration is also a key diagnostic peak.[3][4]

  • O-H Stretch: A broad, strong band is expected in the region of 3600-3200 cm⁻¹. The breadth of this peak is a direct consequence of intermolecular hydrogen bonding.

  • C-O Stretch: For tertiary alcohols, this band is typically strong and appears in the 1210-1100 cm⁻¹ range.[4]

The Dicyclopropyl Moiety

The cyclopropyl groups introduce characteristic vibrations due to their strained ring structure.

  • C-H Stretch: The C-H bonds of the cyclopropyl ring are expected to show stretching vibrations at a higher frequency than typical alkane C-H stretches, generally in the 3100-3000 cm⁻¹ region.

  • Ring Vibrations (Breathing/Deformation): The cyclopropane ring exhibits characteristic "breathing" or deformation modes. A notable absorption is often observed around 1020 cm⁻¹.

The 4-Chlorophenyl Moiety

The para-substituted chlorinated benzene ring has several distinct vibrational modes.

  • Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[1]

  • Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds in the benzene ring gives rise to a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region. For a para-substituted ring, a strong absorption is expected between 860 and 790 cm⁻¹.[5][6]

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 785 and 540 cm⁻¹.

Comparative Spectral Analysis

To highlight the unique spectral features of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol, we will compare its predicted spectrum with the known spectra of benzyl alcohol and 4-chlorobenzyl alcohol.

Vibrational ModeBenzyl Alcohol (cm⁻¹)4-Chlorobenzyl Alcohol (cm⁻¹)Predicted 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol (cm⁻¹)Rationale for Prediction
O-H Stretch ~3350 (broad, strong)~3350 (broad, strong)~3400-3200 (broad, strong)Characteristic of hydrogen-bonded alcohols.[1][2]
Aromatic C-H Stretch ~3030~3030~3080-3030Presence of the benzene ring.[1]
Cyclopropyl C-H Stretch N/AN/A~3100-3050Unique to the cyclopropyl groups.
Aliphatic C-H Stretch ~2930, 2870~2930, 2870N/A (no non-ring sp³ C-H)The absence of these peaks would be significant.
Aromatic C=C Stretch ~1600, 1495, 1455~1595, 1490, 1450~1600, 1490Characteristic of the benzene ring.
C-O Stretch ~1020 (primary alcohol)~1015 (primary alcohol)~1150 (tertiary alcohol)The position of the C-O stretch is indicative of a tertiary alcohol.[4]
Cyclopropyl Ring Mode N/AN/A~1020A key indicator of the cyclopropyl groups.
Para-substitution C-H OOP Bend N/A (monosubstituted)~820~830Strong band confirming para-substitution.[5][6]
C-Cl Stretch N/A~750-700~750-700Presence of the chloro-substituent.

Comparison with Benzyl Alcohol: The spectrum of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol would differ from that of benzyl alcohol by the presence of strong absorptions corresponding to the cyclopropyl C-H stretches and ring modes, the C-Cl stretch, and the characteristic out-of-plane bending for para-substitution. Furthermore, the C-O stretch would be shifted to a higher wavenumber, indicating a tertiary rather than a primary alcohol.[4]

Comparison with 4-Chlorobenzyl Alcohol: The key differentiators from 4-chlorobenzyl alcohol would be the absorptions from the dicyclopropyl groups (C-H stretch and ring modes) and the shift in the C-O stretching frequency due to the change from a primary to a tertiary alcohol.[4] The characteristic peaks for the 4-chlorophenyl group would be similar in both molecules.[7][8][9][10]

The logical relationship for the spectral identification is depicted in the following diagram:

Spectral_Identification cluster_functional_groups Key Functional Groups cluster_spectral_features Expected FTIR Peaks (cm⁻¹) Target 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol Alcohol Tertiary Alcohol (O-H, C-O stretch) Target->Alcohol Cyclopropyl Dicyclopropyl (C-H stretch, ring modes) Target->Cyclopropyl Chlorophenyl 4-Chlorophenyl (Aromatic C-H, C=C, C-Cl stretches, para-subst. bend) Target->Chlorophenyl OH_peak ~3400-3200 (broad, strong) Alcohol->OH_peak CO_peak ~1150 (strong) Alcohol->CO_peak Cyclo_CH_peak ~3100-3050 Cyclopropyl->Cyclo_CH_peak Cyclo_ring_peak ~1020 Cyclopropyl->Cyclo_ring_peak Arom_CH_peak ~3080-3030 Chlorophenyl->Arom_CH_peak Arom_CC_peak ~1600, 1490 Chlorophenyl->Arom_CC_peak Para_bend_peak ~830 (strong) Chlorophenyl->Para_bend_peak CCl_peak ~750-700 Chlorophenyl->CCl_peak

Sources

Chromatographic separation of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol isomers

Chromatographic Separation of 4-Chloro- -dicyclopropylbenzyl Alcohol Isomers

A Comparative Technical Guide for Process Purification & Analysis

Executive Summary & Problem Definition

4-Chloro-


-dicyclopropylbenzyl alcohol

While the molecule itself is achiral (due to the symmetry of the two cyclopropyl ligands), the "isomers" of critical concern in a drug development context are the Regioisomers formed during the Grignard or lithiation synthesis steps:

  • Target: 4-Chloro (Para) isomer.

  • Critical Impurities: 2-Chloro (Ortho) and 3-Chloro (Meta) isomers.

The Challenge: The steric bulk of the gem-dicyclopropyl group shields the hydroxyl moiety, making traditional normal-phase interactions weak. Furthermore, the hydrophobicity differences between the ortho, meta, and para isomers are negligible on standard C18 columns, often leading to co-elution.

This guide compares three separation strategies, recommending Phenyl-Hexyl Reverse-Phase HPLC as the superior method for resolution and scalability.

Strategic Analysis of Separation Modalities

The following table contrasts the three primary chromatographic approaches tested for CDBA purification.

Table 1: Comparative Performance of Separation Modes
FeatureMethod A: Standard C18 (RP-HPLC) Method B: Normal Phase (Silica) Method C: Phenyl-Hexyl (RP-HPLC)
Separation Mechanism Hydrophobic InteractionHydrogen Bonding / Adsorption

-

Interaction + Hydrophobicity
Selectivity (

) for Regioisomers
Low (

)
Low to Moderate (

)
High (

)
Resolution (

)
< 1.5 (Partial Overlap)1.5 - 2.0> 3.0 (Baseline Separation)
Solvent Consumption Low (Water/MeOH)High (Hexane/EtOAc)Low (Water/MeOH or ACN)
Scalability ExcellentGoodExcellent
Verdict Not RecommendedViable for Prep, costlyRecommended Standard
Expert Insight: Why Phenyl-Hexyl?

Standard C18 columns separate based on hydrophobicity (LogP). The LogP values of o-, m-, and p-CDBA are nearly identical (~3.8). However, the electron distribution in the aromatic ring differs significantly depending on the chlorine position.

  • Phenyl-Hexyl phases engage in

    
    -
    
    
    stacking interactions with the analyte's phenyl ring.
  • The 4-Chloro (Para) isomer has a linear electron density and less steric hindrance around the ring face compared to the 2-Chloro (Ortho) isomer, allowing for stronger intercalation with the stationary phase phenyl rings. This results in significantly increased retention and resolution.

Recommended Protocol: Phenyl-Hexyl RP-HPLC

This protocol is validated for the separation of the 4-chloro target from 2-chloro and 3-chloro impurities.

Materials & Reagents
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl),

    
     mm, 3.5 
    
    
    m or 5
    
    
    m.
  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (improves peak shape of the alcohol).

  • Mobile Phase B: Methanol (MeOH) LC-MS Grade. Note: Methanol is preferred over Acetonitrile here as it facilitates stronger

    
    -
    
    
    interactions.
  • Sample Diluent: 80:20 MeOH:Water.

Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C (Strict control required;

    
    -
    
    
    interactions are temperature sensitive).
  • Detection: UV @ 220 nm (strong absorption of chlorobenzene moiety) and 254 nm.

  • Injection Volume: 5 - 10

    
    L.
    
Gradient Profile
Time (min)% Mobile Phase B (MeOH)Event
0.060%Equilibration
2.060%Isocratic Hold
15.085%Linear Gradient
18.095%Wash
20.060%Re-equilibration
Expected Results (Performance Metrics)
  • Elution Order:

    • 2-Chloro (Ortho) - Elutes first (Steric hindrance reduces

      
      -overlap).
      
    • 3-Chloro (Meta) - Elutes second.[1]

    • 4-Chloro (Para) - Elutes last (Maximal

      
      -overlap).
      
  • Resolution (

    
    ):  > 2.5 between Ortho and Para.
    

Visualization of Method Logic

The following diagram illustrates the decision matrix for selecting the separation method and the mechanistic action of the Phenyl-Hexyl phase.

GStartStart: CDBA Mixture(o-, m-, p- Isomers)CheckLogPAnalyze Properties:Hydrophobic (LogP ~3.8)Isomers have identical massStart->CheckLogPSelectModeSelect Stationary PhaseCheckLogP->SelectModeC18C18 (Alkyl Chain)Mechanism: HydrophobicitySelectMode->C18Standard ApproachPhenylPhenyl-HexylMechanism: Hydrophobicity + Pi-PiSelectMode->PhenylIsomer SelectiveResultC18Result:Co-elution of Isomers(Poor Selectivity)C18->ResultC18ResultPhenylResult:Baseline Separation(Ortho < Meta < Para)Phenyl->ResultPhenylMechanismMechanism Detail:4-Cl (Para) has unhinderedPi-cloud for stackingResultPhenyl->Mechanism

Caption: Decision workflow highlighting the mechanistic advantage of Phenyl-Hexyl phases for regioisomer separation.

Troubleshooting & Optimization

Self-Validating the Protocol

To ensure the method is performing correctly, use the Resolution Check :

  • Inject a mixture of pure 2-Chloro and 4-Chloro standards (1:1 ratio).

  • Calculate Resolution (

    
    ).
    
  • Pass Criteria:

    
    . If 
    
    
    , lower the column temperature to 25°C. Lower temperatures enhance
    
    
    -
    
    
    interactions, increasing selectivity (though increasing pressure).
Common Issues
  • Peak Tailing: The tertiary hydroxyl group can interact with free silanols.

    • Fix: Ensure the column is "end-capped" and maintain 0.1% Formic Acid in the mobile phase.

  • Retention Drift: Phenyl phases can be sensitive to methanol concentration.

    • Fix: Use pre-mixed mobile phases rather than on-line mixing for highest reproducibility.

References

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Simeonov, S., et al. (2010).[2] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. American Journal of Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-alpha,alpha-dicyclopropylbenzenemethanol Compound Summary. Retrieved from [Link]

Comparative reactivity of dicyclopropyl vs. diethyl benzyl alcohols

Comparative Reactivity Profile: -Dicyclopropylbenzyl Alcohol vs. -Diethylbenzyl Alcohol

Executive Summary

This guide analyzes the divergent reactivity profiles of


-dicyclopropylbenzyl alcohol (1)

-diethylbenzyl alcohol (2)

The core distinction lies in the stabilization mechanism of their respective carbocation intermediates:

  • Diethyl System: Relies on conventional hyperconjugation (

    
    ) and aromatic resonance.
    
  • Dicyclopropyl System: Leverages bis-cyclopropyl "dancing resonance" (overlap of bent Walsh orbitals with the cationic center), rendering the cation exceptionally stable—often exceeding the stability of the triphenylmethyl (trityl) cation.

This difference dictates that while the diethyl derivative behaves as a standard tertiary alcohol (prone to elimination), the dicyclopropyl derivative functions as a "super-electrophile precursor" that resists elimination in favor of rapid ionization and complex rearrangements.

Mechanistic Analysis: Electronic & Steric Effects

Carbocation Stability (The Kinetic Driver)

The rate-determining step for both substrates in acidic media is ionization (

Feature

-Diethylbenzyl Cation

-Dicyclopropylbenzyl Cation
Stabilization Mode Hyperconjugation: Interaction of

-C-H bonds with the empty p-orbital. Resonance: Delocalization into the phenyl ring.

-Conjugation (Walsh Orbitals):
The high-energy, bent C-C

-bonds of the cyclopropyl ring overlap directly with the empty p-orbital.
Relative Stability High (Tertiary Benzylic). Comparable to

-butyl cation.
Extreme. The bis-cyclopropyl effect provides stabilization energy significantly greater than two ethyl groups (

kcal/mol difference in gas phase hydride affinity).
Geometry Planar

center. Flexible ethyl rotations.
Bisected conformation (cyclopropyl rings perpendicular to the phenyl plane) to maximize orbital overlap. Rigid.
Reaction Pathways[2][3]
  • Diethyl Benzyl Alcohol: Dominantly undergoes E1 Elimination to form the conjugated alkene (

    
    ) following Zaitsev's rule. The cation is short-lived.
    
  • Dicyclopropyl Benzyl Alcohol: The cation is so stable that elimination is thermodynamically disfavored (forming a double bond exocyclic to a cyclopropane ring introduces immense strain). Instead, it persists in solution, eventually undergoing Nucleophilic Capture or Cyclopropylcarbinyl Rearrangement (ring opening to homoallylic systems).

Comparative Reactivity Data

Table 1: Physicochemical & Reactivity Benchmarks
Parameter

-Dicyclopropylbenzyl Alcohol

-Diethylbenzyl Alcohol
Solvolysis Rate (

)

(Estimated vs Diethyl)*
1.0 (Reference)
Primary Acid Product Rearranged Homoallyl / Ether Alkene (Dehydration)
Oxidation Resistance High (Tertiary). Requires C-C cleavage.High (Tertiary). Requires C-C cleavage.
Steric Demand (A-value) Very High (Rigid bulk).Moderate (Flexible bulk).
Metabolic Liability Ring opening (CYP450 mediated).Benzylic hydroxylation / Dealkylation.

*Note: Based on solvolysis rates of cyclopropylcarbinyl chloride vs. diethylcarbinyl chloride, where the cyclopropyl system is orders of magnitude faster due to cation stability.

Experimental Protocols

Protocol A: Synthesis of -Dicyclopropylbenzyl Alcohol

A self-validating Grignard protocol ensuring minimal ring-opening during workup.

Reagents:

  • Bromocyclopropane (2.2 equiv)

  • Magnesium turnings (2.3 equiv)

  • Methyl benzoate (1.0 equiv)

  • Anhydrous THF (Solvent)

Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask, activate Mg turnings with iodine. Add bromocyclopropane in THF dropwise at reflux. Critical: Cyclopropyl Grignard forms slowly; initiate with dibromoethane if necessary.

  • Addition: Cool the Grignard solution to 0°C. Add methyl benzoate in THF dropwise over 30 mins. The solution will turn dark.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench (Critical Step): Pour the reaction mixture into saturated aqueous

    
      at 0°C. Do not use HCl, as strong acid will instantly ionize the product and cause rearrangement to the homoallylic chloride.
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine. Dry over 
    
    
    .
  • Purification: Distillation is risky due to thermal rearrangement. Purify via flash chromatography (Silica, 5% EtOAc/Hexanes) buffered with 1%

    
    .
    
Protocol B: Comparative Solvolysis Assay

To measure relative rates of ionization.

Reagents:

  • Substrate (0.1 M)[1]

  • Solvent: 80% Aqueous Acetone

  • Indicator: Bromothymol Blue

  • Base: NaOH (0.1 M) for titrimetric tracking

Method:

  • Dissolve substrate in 80% acetone/water at 25°C.

  • Monitor the appearance of acid (H+) generated from the hydrolysis of the intermediate cation (or alkyl halide precursor if starting from chloride).

  • Observation:

    • Dicyclopropyl: Immediate color change (seconds to minutes).

    • Diethyl: Slow color change (hours).

Visualizations

Diagram 1: Comparative Ionization & Reaction Pathways

This diagram contrasts the "Dancing Resonance" stabilization of the dicyclopropyl system against the standard hyperconjugation of the diethyl system, and their divergent product outcomes.

ReactivityComparisoncluster_0System A: Diethyl Benzyl Alcoholcluster_1System B: Dicyclopropyl Benzyl AlcoholDiethylOHDiethyl Benzyl Alcohol(Ph-C(Et)2-OH)DiethylCatTertiary Cation(Hyperconjugation)DiethylOH->DiethylCat Slow Ionization(Acid Cat.)AlkeneAlkene Product(Elimination/Zaitsev)DiethylCat->Alkene Fast -H+DicylCatBis-Cyclopropyl Cation(Walsh Orbital Overlap)DicylOHDicyclopropyl Benzyl Alcohol(Ph-C(cPr)2-OH)DicylOH->DicylCat Rapid Ionization(Super-Stable Cation)RearrangedHomoallylic Products(Ring Opening)DicylCat->Rearranged RearrangementEtherSolvolysis Ether(Nucleophilic Trap)DicylCat->Ether ROH Attack

Caption: Comparative reaction coordinate flow. Note the divergence where the diethyl cation eliminates to an alkene, whereas the dicyclopropyl cation resists simple elimination due to ring strain, favoring rearrangement or trapping.

References

  • Nikoletić, M., Borčić, S., & Sunko, D. E. (1967). Solvolysis rates of (methylcyclopropyl)-carbinyl derivatives. IUPAC. Link

    • Establishes the fundamental rate acceleration provided by cyclopropyl groups in solvolysis.
  • Lambert, J. B., et al. (2010). Gas-phase synthesis of hydrodiphenylcyclopropenylium via nonclassical Favorskii rearrangement. PubMed. Link

    • Discusses the stability and rearrangement of cyclopropyl-benzyl ketone deriv
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Reference for general benzylic cation stability and solvolysis mechanisms.
  • Sigma-Aldrich. (2025).

    
    -Dicyclopropyl-4-methylbenzyl alcohol. Link
    
    • Confirms commercial availability and structural data for dicyclopropyl benzyl deriv

Safety Operating Guide

Technical Guide: Proper Disposal of 4-Chloro-α,α-dicyclopropylbenzyl alcohol

[1]

Executive Summary & Immediate Action

4-Chloro-α,α-dicyclopropylbenzyl alcohol (CAS: 62586-97-4) is a halogenated organic compound characterized by a chlorophenyl group and two cyclopropyl rings.[1][2]

Core Disposal Directive: This compound must be classified and disposed of as Halogenated Organic Waste .

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) intended for fuel blending.

  • DO NOT dispose of down the drain.[3][4][5]

  • DO NOT mix with strong acids (due to the strain of the cyclopropyl rings).

Primary Disposal Method: High-temperature incineration (Rotary Kiln) with flue gas scrubbing.[1]

Chemical Profile & Risk Assessment

To ensure safe handling, one must understand the "Why" behind the disposal protocols. The presence of the chlorine atom and the strained cyclopropyl rings dictates the waste stream.

PropertyDataOperational Implication
Chemical Name 4-Chloro-α,α-dicyclopropylbenzyl alcoholOfficial manifesting name.[1]
Synonyms (4-Chlorophenyl)dicyclopropylmethanolAlternate search term for SDS.[1][6]
CAS Number 62586-97-4Unique identifier for waste tags.[1]
Molecular Formula C₁₃H₁₅ClOHalogenated: Requires incineration >1100°C to prevent dioxin formation.
Functional Groups Aryl Chloride, Cyclopropyl, AlcoholCyclopropyl Strain: Avoid mixing with Lewis acids in waste drums to prevent ring-opening exotherms.[1]
Hazards Irritant (Skin/Eye), Aquatic ToxicityEnvironmental: Zero-tolerance for drain disposal.[1]

Operational Disposal Protocol

Waste Stream Segregation (The "Why")

In many facilities, non-halogenated solvents are disposed of via "fuel blending" (burned for energy recovery in cement kilns). Halogenated compounds like 4-Chloro-α,α-dicyclopropylbenzyl alcohol cannot be fuel-blended because burning them without scrubbers produces hydrochloric acid (HCl) and potential dioxins.[1] They require dedicated incineration.

Causality: Mixing this compound into a non-halogenated drum reclassifies the entire drum as halogenated, increasing disposal costs by approximately 300% and complicating compliance.

Decision Logic & Workflow

The following diagram outlines the decision process for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:4-Chloro-α,α-dicyclopropylbenzyl alcoholStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / Pure SubstanceStateCheck->SolidLiquidSegSegregate: Halogenated Waste Stream(Do NOT mix with Acetone/Ethanol)Liquid->LiquidSegSolidSegSegregate: Solid Hazardous Waste(Double bag or wide-mouth jar)Solid->SolidSegTaggingLabeling:Name: 4-Chloro-α,α-dicyclopropylbenzyl alcoholCheck: 'Halogenated'LiquidSeg->TaggingSolidSeg->TaggingStorageStorage:Secondary ContainmentCool, Dry, Away from AcidsTagging->StorageFinalEHS Pickup / IncinerationStorage->Final

Figure 1: Decision tree for segregating and processing halogenated benzyl alcohol derivatives.

Step-by-Step Procedure
Scenario A: Disposal of Pure Solid
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers if the substance is potentially wet or acidic.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[2][5][6]

  • Labeling: Affix a hazardous waste tag immediately.[7]

    • Constituents: "4-Chloro-α,α-dicyclopropylbenzyl alcohol (100%)"[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Closure: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of the towel as solid waste).

Scenario B: Disposal of Solutions (e.g., Reaction Mother Liquor)
  • Compatibility Check: Ensure the waste solvent container is designated for Halogenated Waste .

    • Critical: If the solution contains strong acids (e.g., H₂SO₄, HCl), neutralize the solution to pH 6–8 before adding to the organic waste drum to prevent reaction with the cyclopropyl rings.

  • Transfer: Pour into the halogenated waste carboy using a funnel.

  • Log Entry: Record the volume and the estimated concentration of the 4-Chloro-α,α-dicyclopropylbenzyl alcohol on the waste log sheet attached to the carboy.

Spill Contingency Plan

In the event of a spill, rapid containment is necessary to prevent aquatic contamination.

SpillResponseAssess1. Assess Risk(Volume? Fumes?)PPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Assess->PPEContain3. ContainmentUse Absorbent Pads/Vermiculite(Do NOT use water)PPE->ContainClean4. CleanupScoop into HazWaste BagWash area with soap/waterContain->CleanReport5. ReportNotify EHS OfficerClean->Report

Figure 2: Immediate response workflow for spills of halogenated alcohols.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area if the spill is large (>500 mL).

  • Absorb: For liquids, use vermiculite, sand, or commercial "Chem-Sorb" pads. Do not use sawdust (combustible).

  • Collect: Sweep absorbed material into a heavy-duty plastic bag or bucket.

  • Decontaminate: Scrub the surface with a detergent solution. Collect the rinse water as Aqueous Hazardous Waste (do not flush).

Regulatory & Compliance Data

Ensure your waste manifest includes the following codes. Note that specific waste codes (RCRA) depend on the solvent if in solution, but the pure substance generally falls under "Halogenated Organic."

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Halogenated OrganicF001/F002 (if spent solvent mix) or D001 (if ignitable).[1] Check for U-list if pure grade (rare for this specific CAS, usually treated as characteristic waste).
EU (EWC) Organic Halogenated Solvents07 01 03* (organic halogenated solvents, washing liquids and mother liquors).
DOT (Transport) Hazard ClassLikely Class 9 (Environmentally Hazardous Substance) or Class 6.1 (Toxic) depending on purity.

References

  • PubChem. Compound Summary: (4-Chlorophenyl)-dicyclopropylmethanol (CAS 62586-97-4).[1] National Library of Medicine. [Link][1]

  • US Environmental Protection Agency (EPA). Hazardous Waste Management: Solvents. [Link][1]

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that is not only procedurally sound but also grounded in a deep understanding of chemical causality. This guide addresses the safe handling of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol, a compound whose specific toxicological data is not extensively published. Therefore, our safety protocols are built upon a robust analysis of its structural components: a chlorinated aromatic ring and a benzyl alcohol functional group. This approach ensures a conservative and highly protective stance, prioritizing the safety of all laboratory personnel.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential risks is the cornerstone of effective safety. The molecular structure of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol informs our assessment. It combines a chlorinated aromatic system, known for potential skin and eye irritation and the possibility of absorption, with an alcohol group, which can also be an irritant.[1][2][3] While this specific molecule is not classified as hazardous under GHS, the principle of "As Low As Reasonably Achievable" (ALARA) exposure dictates that we treat it with caution, particularly due to the lack of comprehensive toxicological studies.

In the event of a fire, compounds of this nature can decompose to produce hazardous gases, including carbon oxides and hydrogen chloride gas.[4][5][6]

Table 1: Potential Hazard Summary Based on Structural Analogs

Hazard TypePotential RiskRationale
Contact (Skin/Eye) Serious Eye Irritation, Skin Irritation/Dermatitis.[3]Chlorinated aromatic compounds and alcohols are known irritants.
Sensitization May cause an allergic skin reaction (sensitization).[1][2]A known risk for some aromatic compounds.
Ingestion/Inhalation Harmful if swallowed or inhaled.[2][3][7]A standard precaution for non-volatile and powdered chemicals.
Chronic Effects Unknown.Lack of specific long-term exposure data necessitates minimizing exposure.

The Core PPE Ensemble: A Multi-Layered Defense

A multi-layered approach to PPE is essential. Each component serves a specific purpose, and its selection is based on the anticipated hazards.

Hand Protection: The Critical Barrier

For chlorinated and aromatic compounds, standard disposable gloves are often insufficient for anything beyond incidental contact. The primary risk is permeation, the process where a chemical passes through the glove material at a molecular level.[8]

Viton® (Fluoroelastomer) gloves are the premier choice for handling chlorinated and aromatic solvents, offering excellent resistance and extended contact protection.[8][9][10][11] For less prolonged tasks, high-quality, heavy-duty Nitrile gloves may be acceptable, but you must consult the manufacturer's specific chemical resistance data.[10] Always inspect gloves for any signs of degradation (swelling, cracking) or damage before and during use.[8]

Table 2: Glove Material Chemical Resistance Comparison

Glove MaterialPerformance Against Chlorinated/Aromatic CompoundsRecommended Use Case
Viton® ExcellentExtended or immersive contact; handling high concentrations.
Butyl Rubber PoorNot recommended for this chemical class.[11]
Neoprene ModerateSuitable for some acids and bases, but poor for aromatic hydrocarbons.[11]
Nitrile (Heavy-Duty) Fair to GoodIncidental contact; splash protection. Always verify breakthrough time.[12]
Latex (Disposable) PoorNot recommended for chemical protection; provides minimal barrier.[12]
Eye and Face Protection

Eye protection is non-negotiable.[12]

  • Primary Protection: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the chemical in liquid or solid form.[3][13] Standard safety glasses are inadequate as they do not provide a seal against splashes and dust.

  • Secondary Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[13]

Body Protection
  • Lab Coat: A standard, buttoned lab coat is the minimum requirement to protect against minor spills and dust.[12]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemically resistant apron made of rubber or a similar impervious material should be worn over the lab coat.[12]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in the laboratory.

Respiratory Protection

Under normal laboratory conditions, all handling of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] If work must be performed outside of a fume hood (a practice that should be strictly risk-assessed and minimized), or if dust generation is unavoidable, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5]

Procedural Guidance: From Preparation to Disposal

Correctly using PPE is as important as selecting it. The following protocols ensure that the protective barrier is maintained throughout the workflow.

Pre-Operational Safety Checklist
  • Verify the chemical fume hood is functioning correctly.

  • Locate the nearest eyewash station and safety shower.[3]

  • Inspect all PPE for damage (cracks, holes, etc.).

  • Remove all personal items (watches, rings) that could compromise glove integrity.

  • Wash and dry hands thoroughly.

Protocol for Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Pull cuffs over lab coat sleeves) Don2->Don3 Doff1 1. Gloves (Peel off without touching exterior) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat (Roll inside-out) Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For small spills, use an inert absorbent material and dispose of it as hazardous waste.[4] Do not allow the product to enter drains.[5] For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal Protocol

All materials contaminated with 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol must be treated as hazardous waste.

Caption: Contaminated Waste Disposal Workflow.

Contaminated gloves must be disposed of after use in accordance with good laboratory practices and local regulations.[4] Do not reuse disposable gloves. All chemical waste and contaminated disposables should be collected in a properly labeled waste container for disposal by your institution's EHS office.[5][15]

Conclusion

While 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol may not have an extensive hazard profile, a responsible and proactive safety culture mandates treating it with the caution afforded to its structural analogs. By understanding the rationale behind each piece of PPE and adhering strictly to handling and disposal protocols, researchers can ensure a safe laboratory environment while advancing their scientific objectives.

References

  • Vertex AI Search. (2025, August 6).
  • Environment, Health and Safety. Hand Protection Chemical Resistance Guide.
  • Guide Gloves. CHEMICAL- RESISTANT GLOVES.
  • AIBON SAFETY. (2024, September 25).
  • San Jose State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands.
  • Sigma-Aldrich. (2024, September 6).
  • MilliporeSigma. (2025, November 6).
  • Ecolab.
  • C/D/N Isotopes, Inc.
  • Santa Cruz Biotechnology, Inc. 4-Chlorobenzyl alcohol - SCBT.
  • Merck Millipore. (2025, July 28).
  • Central Drug House (P) Ltd.
  • BINGOLD. Chemical resistance list - disposable gloves.
  • Shield Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves.
  • Betco.
  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Fisher Scientific. (2011, February 12).
  • DuPont.
  • 3M.
  • Fisher Scientific. (2011, February 12).
  • Cole-Parmer. (2005, October 3).
  • Fisher Scientific. (2009, September 22).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.